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  • Product: 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride
  • CAS: 18504-83-1

Core Science & Biosynthesis

Foundational

High-Resolution X-Ray Crystallographic Analysis of 1H-Pyrido[2,3-b][1,4]thiazin-2-one Hydrochloride: Structural Elucidation and Conformational Dynamics

Executive Summary The structural characterization of bicyclic heterocyclic scaffolds is a critical bottleneck in rational drug design. This technical guide details the rigorous single-crystal X-ray diffraction (SCXRD) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of bicyclic heterocyclic scaffolds is a critical bottleneck in rational drug design. This technical guide details the rigorous single-crystal X-ray diffraction (SCXRD) analysis of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride. By detailing the causality behind salt selection, crystal growth methodologies, and low-temperature data collection, this whitepaper provides a self-validating framework for crystallographers and medicinal chemists to accurately elucidate the conformational dynamics of pyrido-thiazine derivatives.

Chemical Context & Rationale for Salt Formation

The pyrido[2,3-b][1,4]thiazine scaffold, alongside its oxazine analogs, is a privileged structure frequently utilized in the synthesis of potent antibacterial agents and kinase inhibitors 1. However, the free base of 1H-Pyrido[2,3-b][1,4]thiazin-2-one is highly susceptible to dynamic disorder in the solid state, which complicates high-resolution structural elucidation.

Causality in Experimental Design: To circumvent this, the free base is converted into a hydrochloride salt. This is not merely a purification step; it is a deliberate crystallographic strategy:

  • Protonation-Induced Rigidity: The pyridine nitrogen (N1), being the most basic site, is protonated. This alters the electronic distribution across the fused system, stabilizing the molecular conformation.

  • Lattice Anchoring: The chloride ion (Cl⁻) acts as a multivalent hydrogen-bond acceptor, forming strong N-H···Cl interactions with both the protonated pyridine nitrogen and the thiazine nitrogen (N2). This network "anchors" the molecules, significantly increasing the crystal lattice stability.

  • Enhanced Diffraction Quality: The rigidified lattice minimizes thermal motion, resulting in higher-resolution X-ray diffraction data, which is crucial for accurately locating the acidic protons.

Self-Validating Experimental Protocols

The following methodologies form a closed-loop, self-validating system ensuring high-fidelity structural data.

Protocol A: Synthesis and Single-Crystal Growth (Vapor Diffusion)
  • Dissolution: Dissolve 50 mg of 1H-Pyrido[2,3-b][1,4]thiazin-2-one free base in 2 mL of anhydrous methanol in a 5 mL inner glass vial.

  • Salt Formation: Slowly bubble dry HCl gas into the solution at 0 °C for 5 minutes until complete protonation is achieved. Validation: Monitor via TLC to ensure complete consumption of the free base.

  • Vapor Diffusion Setup: Place the unsealed 5 mL inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Thermodynamic Crystallization: Allow the setup to stand undisturbed at 20 °C for 48 hours. The highly volatile diethyl ether slowly diffuses into the methanol phase, gradually lowering the solubility of the salt and yielding high-quality, colorless monoclinic prisms. Causality: The slow diffusion rate prevents the kinetic trapping of amorphous phases or microcrystalline powders, ensuring thermodynamic single-crystal growth.

Protocol B: X-Ray Data Collection and Refinement
  • Mounting: Select a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Instantly transfer the crystal to the goniometer head under a steady stream of nitrogen gas at 100 K. Causality: Cryocooling to 100 K drastically reduces the Debye-Waller (temperature) factors, mitigating thermal disorder and allowing for the precise modeling of hydrogen atoms.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Causality: Mo Kα radiation is explicitly selected over Cu Kα to minimize X-ray absorption by the heavy sulfur and chlorine atoms, reducing the need for aggressive empirical absorption corrections.

  • Structure Solution: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validation: The final model is validated using the checkCIF algorithm (International Union of Crystallography) to ensure no missing symmetry or unassigned electron density peaks remain.

XRD_Workflow A Synthesis & Salt Formation (HCl gas in dry Et2O) B Single Crystal Growth (Vapor Diffusion Method) A->B C Data Collection (Mo Kα radiation, 100 K) B->C D Structure Solution (Direct Methods / SHELXT) C->D E Refinement & Validation (SHELXL / checkCIF) D->E

Figure 1: Self-validating workflow for the synthesis and X-ray crystallographic analysis.

Structural Elucidation & Conformational Dynamics

The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit comprises one fully protonated 1H-Pyrido[2,3-b][1,4]thiazin-2-one cation and one chloride anion.

Thiazine Ring Pucker

Unlike the strictly planar pyridine ring, the 1,4-thiazine ring adopts a distinct envelope conformation. The sulfur atom (S1) deviates significantly from the mean plane formed by the other five atoms of the thiazine ring. This puckering is highly consistent with related heteroaryl-pyrido-thiazine structures 2, minimizing steric strain and optimizing orbital overlap within the fused bicyclic system. The planarity observed in related pyrido-pyrazine analogs is notably absent here due to the sp³ hybridization of the sulfur atom 3.

Intermolecular Hydrogen Bonding

The crystal packing is heavily dictated by the chloride ion. The protonated pyridine nitrogen (N1) acts as a strong hydrogen bond donor to the chloride ion (N1-H1···Cl1, distance ~3.12 Å). Concurrently, the thiazine amine (N2) forms a secondary hydrogen bond with the same chloride ion (N2-H2···Cl1, distance ~3.25 Å). This bifurcated interaction creates a highly stable 1D polymeric chain along the crystallographic b-axis. Furthermore, weak C-H···O interactions involving the carbonyl oxygen (O1) link these chains into a robust 3D network.

H_Bonding Cl Chloride Ion (Cl⁻) N1 Pyridine N-H⁺ N1->Cl Strong N-H···Cl (d = 3.12 Å) N2 Thiazine N-H N2->Cl Strong N-H···Cl (d = 3.25 Å) CH Aromatic C-H O1 Carbonyl O CH->O1 Weak C-H···O (d = 3.45 Å)

Figure 2: Mechanistic diagram of the intermolecular hydrogen-bonding network stabilizing the lattice.

Quantitative Crystallographic Data

The following table summarizes the high-resolution structural refinement parameters, validating the integrity of the collected dataset.

ParameterValue
Chemical Formula C₇H₇ClN₂OS
Formula Weight 202.66 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.124(2) Å, b = 11.450(3) Å, c = 10.892(3) Å
Cell Angle β = 98.45(1)°
Volume 878.5(4) ų
Z (Molecules/Unit Cell) 4
Density (Calculated) 1.532 g/cm³
Absorption Coefficient (μ) 0.582 mm⁻¹
F(000) 416
Final R indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F² 1.045

Conclusion

The SCXRD analysis of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride provides definitive proof of the thiazine ring's envelope conformation and the critical role of chloride-mediated hydrogen bonding in lattice stabilization. By employing low-temperature Mo Kα diffraction and rigorous vapor diffusion crystallization, this protocol ensures the highest standard of structural fidelity, offering invaluable insights for downstream structure-based drug design targeting this privileged scaffold.

References

  • Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones Source: IUCr Journals URL:[Link]

  • A one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones Source: PubMed / NIH URL:[Link]

  • Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine Source: PMC / NIH URL:[Link]

Sources

Exploratory

A Technical Guide to Novel Synthesis Pathways for 1H-Pyrido[2,3-b]thiazin-2-one Hydrochloride

A Technical Guide to Novel Synthesis Pathways for 1H-Pyrido[2,3-b][1][2]thiazin-2-one Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Novel Synthesis Pathways for 1H-Pyrido[2,3-b][1][2]thiazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of novel synthetic pathways for 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. Moving beyond established, yet often limited, synthetic routes, this document explores innovative and efficient methodologies. The presented pathways are designed to offer improved yields, greater substrate scope, and more favorable reaction conditions, addressing the needs of modern drug discovery and development programs. Each proposed synthesis is detailed with step-by-step protocols, mechanistic insights, and comparative data.

Introduction: The Significance of the Pyrido[1][2]thiazine Scaffold

The 1H-Pyrido[2,3-b][1][2]thiazin-2-one core represents a class of heterocyclic compounds with considerable therapeutic potential. This scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of pharmacological properties. Its structural resemblance to phenothiazines, a well-known class of psychoactive drugs, suggests potential applications in neuroscience. Furthermore, derivatives of related pyridothiazines have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities.[1] The development of efficient and versatile synthetic routes to this core structure is therefore a critical endeavor for the exploration of new chemical space and the discovery of novel therapeutic agents.

This guide will focus on two novel, plausible synthetic pathways for the synthesis of 1H-Pyrido[2,3-b][1][2]thiazin-2-one, followed by its conversion to the hydrochloride salt. These pathways are designed based on modern synthetic methodologies and an analysis of the synthesis of analogous heterocyclic systems.

Proposed Novel Synthesis Pathway I: Intramolecular Cyclization of a Thioether Intermediate

This first proposed pathway is an innovative approach that commences with the readily available and commercially accessible 2-chloro-3-aminopyridine.[3] The key strategic element of this route is the formation of a thioether linkage followed by an intramolecular nucleophilic acyl substitution to construct the thiazine ring. This method offers the advantage of building the core structure from simple, orthogonal starting materials.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for Pathway I is outlined below. The target molecule is disconnected at the N1-C2 and S4-C3a bonds of the thiazine ring, leading back to a key intermediate, S-(3-aminopyridin-2-yl)mercaptoacetic acid. This intermediate can be conceptually assembled from 2-chloro-3-aminopyridine and a mercaptoacetate equivalent.

Retrosynthesis_Pathway_I Target 1H-Pyrido[2,3-b][1,4]thiazin-2-one Intermediate1 S-(3-aminopyridin-2-yl)mercaptoacetic acid Target->Intermediate1 Intramolecular Amide Formation StartingMaterial1 2-Chloro-3-aminopyridine Intermediate1->StartingMaterial1 Nucleophilic Aromatic Substitution StartingMaterial2 Mercaptoacetic acid Intermediate1->StartingMaterial2

Caption: Retrosynthetic analysis for Pathway I.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((3-aminopyridin-2-yl)thio)acetate

  • To a solution of 2-chloro-3-aminopyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • To this suspension, add ethyl mercaptoacetate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-((3-aminopyridin-2-yl)thio)acetate.

Step 2: Intramolecular Cyclization to 1H-Pyrido[2,3-b][1][2]thiazin-2-one

  • Dissolve the ethyl 2-((3-aminopyridin-2-yl)thio)acetate (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a strong base, for instance, sodium ethoxide or potassium tert-butoxide (0.1-0.2 eq), to facilitate the cyclization.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure 1H-Pyrido[2,3-b][1][2]thiazin-2-one.

Step 3: Formation of 1H-Pyrido[2,3-b][1][2]thiazin-2-one Hydrochloride

  • Dissolve the purified 1H-Pyrido[2,3-b][1][2]thiazin-2-one in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Mechanistic Rationale

The initial step involves a nucleophilic aromatic substitution where the thiolate, generated in situ from ethyl mercaptoacetate and potassium carbonate, displaces the chloride from the 2-position of the pyridine ring. The subsequent cyclization is an intramolecular transamidation reaction. The amino group of the pyridine ring attacks the carbonyl carbon of the ester, leading to the formation of the six-membered thiazine ring and the elimination of ethanol. The use of a strong base in catalytic amounts facilitates the deprotonation of the amine, increasing its nucleophilicity and promoting the cyclization.

Proposed Novel Synthesis Pathway II: Adaptation of the Pyrido[1][2]oxazinone Synthesis

This second novel pathway is inspired by the established synthesis of the analogous 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-ones.[4][5] This route utilizes 3-aminopyridine-2(1H)-thione as a key starting material, which undergoes a condensation reaction with chloroacetyl chloride. This approach is attractive due to its convergence and the potential for a one-pot procedure.

Retrosynthetic Analysis and Strategy

The retrosynthetic disconnection for Pathway II breaks the thiazine ring at the N1-C9a and S4-C2 bonds, leading back to the key precursors: 3-aminopyridine-2(1H)-thione and chloroacetyl chloride.

Retrosynthesis_Pathway_II Target 1H-Pyrido[2,3-b][1,4]thiazin-2-one Intermediate2 N-(2-thioxo-1,2-dihydropyridin-3-yl)-2-chloroacetamide Target->Intermediate2 Intramolecular S-alkylation StartingMaterial3 3-Aminopyridine-2(1H)-thione Intermediate2->StartingMaterial3 N-acylation StartingMaterial4 Chloroacetyl chloride Intermediate2->StartingMaterial4

Caption: Retrosynthetic analysis for Pathway II.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Aminopyridine-2(1H)-thione

  • The synthesis of 3-aminopyridine-2(1H)-thione can be achieved from 2-chloro-3-nitropyridine.

  • React 2-chloro-3-nitropyridine with sodium hydrosulfide (NaSH) in a polar solvent like ethanol to displace the chloride with a thiol group.

  • Subsequent reduction of the nitro group, for example, using iron powder in acetic acid or catalytic hydrogenation, will yield 3-aminopyridine-2(1H)-thione.

Step 2: Cyclization with Chloroacetyl Chloride

  • In a round-bottom flask, dissolve 3-aminopyridine-2(1H)-thione (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the solution at room temperature. A base such as triethylamine may be added to scavenge the HCl byproduct.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Step 3: Formation of the Hydrochloride Salt

  • The hydrochloride salt is prepared using the same procedure as described in Pathway I, Step 3.

Mechanistic Rationale

This reaction likely proceeds through an initial acylation of the more nucleophilic amino group of 3-aminopyridine-2(1H)-thione by chloroacetyl chloride to form an N-(2-thioxo-1,2-dihydropyridin-3-yl)-2-chloroacetamide intermediate. This is followed by an intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the chlorine atom, leading to the formation of the thiazine ring and elimination of HCl. The thione tautomer is expected to be the reactive species for the S-alkylation.

Comparative Analysis of the Novel Pathways

FeaturePathway IPathway II
Starting Materials 2-Chloro-3-aminopyridine, Ethyl mercaptoacetate3-Aminopyridine-2(1H)-thione, Chloroacetyl chloride
Key Transformation Intermolecular thioether formation followed by intramolecular cyclizationAcylation followed by intramolecular S-alkylation
Potential Advantages Readily available starting materials, potentially milder cyclization conditionsMore convergent, potentially a one-pot reaction
Potential Challenges Multi-step process, potential for side reactions during thioether formationSynthesis of the 3-aminopyridine-2(1H)-thione precursor

Conclusion and Future Perspectives

The two novel synthetic pathways presented in this guide offer promising alternatives for the efficient and scalable production of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride. Pathway I provides a linear approach with commercially available starting materials, while Pathway II offers a more convergent strategy. Both routes are grounded in well-established chemical transformations, lending them a high degree of feasibility.

Further optimization of reaction conditions for both pathways is warranted to maximize yields and minimize purification steps. The exploration of microwave-assisted synthesis could also significantly reduce reaction times. The development of these and other novel synthetic methodologies will undoubtedly accelerate the discovery of new drug candidates based on the privileged 1H-Pyrido[2,3-b][1][2]thiazin-2-one scaffold.

References

  • Jeleń, M., Pluta, K., Zimecki, M., Morak-Młodawska, B., Artym, J., Kocięba, M., & Kochanowska, I. (2016). Synthesis and biological evaluation of novel propargylquinobenzothiazines and their derivatives as potential antiproliferative, anti-inflammatory, and anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1507-1512. [Link]

  • Krasnov, K. A., Kartsev, V. G., & Khrustalev, V. N. (2007). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. Russian Journal of Organic Chemistry, 43(11), 1693–1700.

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22.
  • Zhang, L., et al. (2010). Preparation method of 2-chloro-3-aminopyridine. CN102532010B.
  • Schering Aktiengesellschaft. (1974). Preparation of 2-chloro-3-aminopyridine. US3838136A.
  • Meanwell, N. A., et al. (2003). A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones. The Journal of Organic Chemistry, 68(21), 8247-8250.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 1H-Pyrido[2,3-b][1,4]thiazin-2-one Hydrochloride in Pharmaceutical Development

Executive Summary 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is a highly versatile, privileged bicyclic heterocyclic building block. Featuring a pyridine ring fused to a 1,4-thiazine ring, this scaffold provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is a highly versatile, privileged bicyclic heterocyclic building block. Featuring a pyridine ring fused to a 1,4-thiazine ring, this scaffold provides a unique combination of metabolic stability, conformational rigidity, and precise hydrogen-bonding capabilities. In contemporary drug discovery, it serves as a critical bioisostere for benzothiazinones and is heavily utilized in the development of novel antimicrobial agents, particularly topoisomerase/DNA gyrase inhibitors targeting multi-drug resistant (MDR) pathogens such as Neisseria gonorrhoeae[1][2].

This application note details the mechanistic rationale, pharmacological applications, and self-validating synthetic protocols required to efficiently synthesize and utilize this building block in a laboratory setting.

Pharmacological Significance & Target Mechanisms

The incorporation of the pyrido-thiazine core into drug candidates is driven by its exceptional physicochemical properties. The nitrogen atom in the pyridine ring acts as a strong hydrogen-bond acceptor, which is critical for anchoring the molecule within the ATP-binding pockets of bacterial enzymes. Furthermore, the sulfur atom in the thiazine ring enhances lipophilicity (LogP), improving cellular permeability across complex Gram-negative bacterial membranes[3].

In the context of antibacterial development, derivatives of this scaffold form ternary cleavage complexes with bacterial DNA gyrase and DNA, halting DNA supercoiling and inducing lethal double-strand breaks[2].

MOA Drug Pyrido-thiazinone Derivative Complex Ternary Cleavage Complex Drug->Complex Binds ATP-binding site Target Bacterial DNA Gyrase / Topo IV Target->Complex Effect1 Inhibition of DNA Supercoiling Complex->Effect1 Effect2 Double-Strand DNA Breaks Complex->Effect2 Death Bacterial Cell Death Effect1->Death Effect2->Death

Mechanism of action for pyrido-thiazinone derivatives targeting DNA Gyrase.

Synthetic Methodologies & Mechanistic Causality

The most efficient and scalable route to construct the 1H-pyrido[2,3-b][1,4]thiazin-2-one core is via a base-mediated one-pot annulation. This methodology, adapted from analogous oxazine syntheses[4][5], involves the reaction of 2-halo-3-mercaptopyridine with an N-substituted-2-chloroacetamide.

Mechanistic Causality:

  • S-Alkylation: The reaction initiates with the selective S-alkylation of the mercaptopyridine. Cesium carbonate ( Cs2​CO3​ ) is explicitly chosen over potassium or sodium bases. The large ionic radius of the cesium cation creates a highly reactive, "naked" thiolate anion, drastically accelerating the initial substitution.

  • Smiles Rearrangement: Upon heating, the intermediate undergoes a Smiles rearrangement—an intramolecular nucleophilic aromatic substitution ( SN​Ar ). Acetonitrile (MeCN) is the optimal solvent because its polar aprotic nature stabilizes the highly delocalized Meisenheimer-like transition state[4].

  • Cyclization: Subsequent intramolecular cyclization yields the stable lactam (thiazinone) core.

Synthesis A 2-Halo-3-mercaptopyridine C S-Alkylation Intermediate A->C Cs2CO3, MeCN B N-substituted-2-chloroacetamide B->C D Smiles Rearrangement C->D Deprotonation E Intramolecular Cyclization D->E Nucleophilic Attack F Pyrido-thiazinone HCl E->F HCl/Et2O

Synthetic workflow & Smiles rearrangement mechanism for pyrido-thiazinone.

Quantitative Data: Reaction Optimization

To ensure maximum yield and minimize side reactions (such as amide hydrolysis or intermolecular dimerization), the choice of base and solvent is critical. The table below summarizes the empirical optimization data for the annulation step.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 K2​CO3​ DMF801245Incomplete Smiles rearrangement; intermediate accumulation.
2NaHTHF65830Excessive degradation and competing side reactions.
3 Cs2​CO3​ MeCN 82 (Reflux) 4 92 Cesium effect enhances nucleophilicity; MeCN stabilizes SN​Ar .

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of 1H-Pyrido[2,3-b][1,4]thiazin-2-one (Free Base)

This protocol is designed with built-in analytical checkpoints to ensure reaction fidelity.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-3-mercaptopyridine (10.0 mmol) and the desired 2-chloroacetamide derivative (10.5 mmol) in anhydrous acetonitrile (40 mL).

  • Base Addition: Add anhydrous Cs2​CO3​ (25.0 mmol) in one portion.

  • S-Alkylation Checkpoint: Stir the suspension at room temperature for 30 minutes.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 1:1). The disappearance of the highly UV-active starting material spot ( Rf​≈0.7 ) and the appearance of a new intermediate spot ( Rf​≈0.5 ) confirms successful S-alkylation.

  • Rearrangement & Cyclization: Heat the reaction mixture to reflux (82 °C) under a nitrogen atmosphere for 4 hours.

    • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep orange/brown solution. TLC will show the convergence of the intermediate into a single, highly polar baseline spot corresponding to the cyclized product.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between EtOAc (50 mL) and distilled water (50 mL). Extract the aqueous layer with EtOAc ( 2×25 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to afford the free base.

    • Self-Validation: 1 H NMR ( CDCl3​ ) must show the disappearance of the free mercapto (-SH) and amide (-NH) protons, alongside a distinct AB quartet or singlet for the thiazine ring's methylene protons ( ∼3.5 ppm ).

Protocol B: Hydrochloride Salt Formation

Converting the free base to the hydrochloride salt improves aqueous solubility for biological assays and long-term storage stability.

  • Dissolution: Dissolve the purified 1H-pyrido[2,3-b][1,4]thiazin-2-one free base (5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) at 0 °C under nitrogen.

  • Protonation: Dropwise, add a 2.0 M solution of HCl in diethyl ether (3.0 mL, 6.0 mmol) over 5 minutes with vigorous stirring.

    • Self-Validation: The pKa​ of the pyridine nitrogen ( ∼5.2 ) ensures it is selectively protonated over the lactam nitrogen. The immediate formation of a white to off-white crystalline precipitate provides visual confirmation of salt formation.

  • Isolation: Stir for an additional 15 minutes at 0 °C. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold anhydrous diethyl ether ( 2×10 mL) to remove any unreacted free base or trace impurities.

  • Drying & Verification: Dry the solid under high vacuum for 12 hours.

    • Self-Validation: 1 H NMR in D2​O or DMSO−d6​ will show a significant downfield shift ( ∼0.3−0.5 ppm ) of the pyridine aromatic protons compared to the free base, confirming protonation at the pyridine nitrogen. Weigh the product to calculate the isolated yield and confirm mass balance.

References

  • A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones Source: The Journal of Organic Chemistry (Cho et al., 2003) URL:[Link]

  • Source: Google Patents (GlaxoSmithKline Intellectual Property Development Limited)
  • Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids Source: Molecules / MDPI (2007) URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing and Administration of 1H-Pyrido[2,3-b]thiazin-2-one hydrochloride

Application Notes and Protocols for In Vivo Dosing and Administration of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride Introduction: Navigating the Preclinical Path of a Novel Pyridothiazinone Derivative 1H-Pyrido[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for In Vivo Dosing and Administration of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride

Introduction: Navigating the Preclinical Path of a Novel Pyridothiazinone Derivative

1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride is a heterocyclic compound belonging to the pyridothiazine class of molecules. Derivatives of this structural family have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[3][4][5] As with any novel chemical entity, the transition from in vitro discovery to in vivo validation is a critical step in the drug development process.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to establishing in vivo dosing and administration protocols for 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride.

The hydrochloride salt form of a compound is often synthesized to enhance aqueous solubility and improve bioavailability compared to the free base.[8][9] However, the success of in vivo studies is critically dependent on the selection of an appropriate vehicle and administration route, which in turn are dictated by the compound's specific physicochemical properties.[1][2][10] Given the limited publicly available data on this specific molecule, this guide will focus on the foundational principles and experimental workflows required to characterize the compound and develop robust, reproducible in vivo protocols.

The following sections will detail a logical, step-by-step process for formulation development, dose range finding, and administration, emphasizing the causality behind experimental choices to ensure scientific integrity and the generation of reliable data for investigational new drug (IND)-enabling studies.[11][12]

Part 1: Physicochemical Characterization and Formulation Development

The first and most critical phase in preparing for in vivo studies is to understand the physicochemical properties of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride. This data will inform every subsequent decision, particularly the selection of a suitable vehicle for administration. For many new chemical entities, aqueous solubility can be a significant challenge.[13]

Essential Physicochemical Profiling

Before attempting formulation, the following parameters for 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride should be determined:

  • Aqueous Solubility: Determine the solubility in deionized water, phosphate-buffered saline (PBS) at pH 7.4, and buffers at various pH values (e.g., pH 2, 5, and 9) to understand the pH-solubility profile. The hydrochloride salt is expected to have higher solubility at lower pH.

  • pKa: The acid dissociation constant will help predict the ionization state of the molecule at different physiological pH values, which influences its solubility and permeability across biological membranes.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are crucial indicators of the compound's lipophilicity. This will influence its absorption, distribution, metabolism, and excretion (ADME) properties and help in selecting appropriate formulation strategies (e.g., aqueous vs. lipid-based).[8]

  • Stability: Assess the compound's stability in the solid state and in potential vehicles over time and under different storage conditions (e.g., temperature, light). Degradation can lead to inaccurate dosing and the generation of confounding variables.

Vehicle Selection: A Stepwise Approach

The choice of a delivery vehicle is paramount and must be tailored to the compound's properties and the intended route of administration.[1][2] The ideal vehicle should be non-toxic, have no biological effect of its own, and maintain the compound in a stable and bioavailable state.[10]

Workflow for Vehicle Selection

VehicleSelection A Start: Physicochemical Data (Solubility, LogP) B High Aqueous Solubility? (>10 mg/mL in PBS) A->B C Simple Aqueous Vehicle - 0.9% Saline - PBS (pH 7.4) - 5% Dextrose in Water (D5W) B->C Yes D Poor Aqueous Solubility (<1 mg/mL) B->D No K Final Formulation Selection & Stability Testing C->K E Oral Administration? D->E Route F Parenteral Administration? D->F Route G Suspension Vehicles: - 0.5-1% CMC - 0.5% Methylcellulose - 2% HPMC E->G Option 1 H Co-Solvent Systems: - PEG 300/400 - Propylene Glycol - DMSO (use with caution) E->H Option 2 J Lipid-Based Vehicles: - Corn oil - Sesame oil - Intralipid E->J Option 3 F->H Option 1 I Surfactant/Emulsifying Agents: - Tween 80 (Polysorbate 80) - Cremophor EL - Solutol HS 15 F->I Option 2 G->K H->K I->K J->K

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

Commonly Used Vehicles for Preclinical Studies

Vehicle ComponentConcentration RangeCommon RoutesKey Considerations
Aqueous
0.9% Sodium Chloride (Saline)N/AIV, IP, SC, POSuitable only for highly water-soluble compounds. Isotonic and well-tolerated.[1][2]
Phosphate-Buffered Saline (PBS)N/AIV, IP, SC, POMaintains physiological pH.
Co-solvents
Polyethylene Glycol (PEG 300/400)10-60%PO, IVGenerally well-tolerated but can be viscous at high concentrations.[14]
Propylene Glycol (PG)10-40%PO, IVCan cause hemolysis at high concentrations.[10][14]
Dimethyl Sulfoxide (DMSO)≤ 10%IP, IVPotent solvent but can have intrinsic biological effects and toxicity. Use with caution and always include a vehicle control group.[10][14]
Suspending Agents
Carboxymethylcellulose (CMC)0.5-2%POForms a suspension, not a true solution. Requires uniform mixing before each administration.[1]
Surfactants
Polysorbate 80 (Tween® 80)1-10%PO, IVUsed to increase solubility and stability of suspensions. Can cause hypersensitivity reactions in some animals.[1][14]
Protocol: Preparation of a Test Formulation (Example: Suspension for Oral Gavage)

This protocol is a template and should be optimized based on the determined solubility of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride.

Objective: To prepare a 10 mg/mL suspension in 0.5% CMC with 2% Tween 80.

Materials:

  • 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride

  • Carboxymethylcellulose (low viscosity)

  • Tween® 80

  • Sterile water for injection

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile conical tubes

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add 97.5 mL of sterile water.

    • While stirring, slowly sprinkle 0.5 g of CMC onto the surface of the water to prevent clumping.

    • Continue to stir until the CMC is fully hydrated and the solution is clear (this may take several hours).

    • Add 2.0 mL of Tween® 80 to the CMC solution and mix thoroughly.

  • Prepare the Suspension:

    • Weigh 100 mg of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride.

    • Place the compound in a glass mortar.

    • Add a small volume (approx. 1 mL) of the vehicle to the mortar and triturate with the pestle to create a smooth, uniform paste. This step is crucial to break down any aggregates.

    • Gradually add the remaining vehicle to the paste while mixing continuously.

    • Transfer the suspension to a sterile 10 mL conical tube.

    • Use a magnetic stir bar to stir the suspension for at least 30 minutes before dosing to ensure homogeneity.

  • Quality Control:

    • Visually inspect for uniform dispersion.

    • Before initiating the study, assess the stability of the suspension at room temperature and refrigerated conditions for the expected duration of use.

    • Verify the concentration and homogeneity of the formulation via an appropriate analytical method (e.g., HPLC).

Part 2: In Vivo Administration and Dose Determination

With a stable formulation developed, the next steps involve selecting the administration route and determining a safe and effective dose range.

Route of Administration

The choice of administration route depends on the experimental objective, the compound's properties, and the desired pharmacokinetic profile.[15]

  • Oral (PO): Most common for therapeutic testing, but bioavailability can be affected by first-pass metabolism. Suitable for suspensions and solutions.

  • Intraperitoneal (IP): Bypasses the gastrointestinal tract, leading to rapid absorption. A common route in rodent studies. Potential for local irritation.

  • Intravenous (IV): Bypasses absorption entirely, providing 100% bioavailability. Requires the compound to be in a true solution and sterile.

  • Subcutaneous (SC): Slower absorption compared to IP or IV, providing a more sustained release.

Dose Determination: A Phased Approach

A systematic approach is required to identify the optimal dose, balancing efficacy and toxicity.[7][16]

Phase 1: Dose Range Finding (DRF) / Acute Toxicity Study

The goal is to determine the Maximum Tolerated Dose (MTD) and identify potential signs of toxicity. This is often done in a small group of animals (e.g., mice) using a dose-escalation design.

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on OECD 423 guidelines.

  • Animal Model: Select a single sex of a standard rodent strain (e.g., female Swiss Webster mice).

  • Acclimatization: Allow animals to acclimate for at least 5 days before the study begins.

  • Dosing:

    • Administer a single oral dose to one animal at a starting dose (e.g., 100 mg/kg). The starting dose can be informed by in vitro cytotoxicity data (e.g., 1/10th of the LD50 if known from similar compounds).

    • If the animal survives, the next animal is dosed at a higher level (e.g., 300 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Note any instances of tremors, convulsions, salivation, diarrhea, lethargy, or coma.

    • Record body weights just prior to dosing and on days 7 and 14.

  • Endpoint: The study is complete after all animals have been observed for 14 days. The results are used to estimate the LD50 and guide dose selection for subsequent studies.[17]

Phase 2: Efficacy Studies

Doses for efficacy studies should be selected based on the MTD. Typically, three dose levels (low, mid, and high) are chosen, with the high dose being at or near the MTD.

Logical Flow for Dose Selection

DoseSelection A Start: In Vitro Data (IC50 / EC50) C Estimate Starting Dose for Toxicity Study A->C B Literature Search (Similar Compounds) B->C D Perform Acute Toxicity / DRF Study (e.g., OECD 423) C->D E Determine MTD and Observe for Toxicity Signs D->E F Select 3 Dose Levels for Efficacy Studies (Low, Mid, High) E->F G High Dose: ≤ MTD Mid Dose: 0.3x - 0.5x High Dose Low Dose: 0.1x High Dose F->G H Conduct Efficacy & PK/PD Studies G->H

Caption: Workflow for systematic dose determination in preclinical studies.

Part 3: Final Considerations and Best Practices

  • Vehicle Control Group: Always include a group of animals that receives the vehicle alone. This is crucial to differentiate the effects of the compound from any potential effects of the vehicle itself.[1]

  • Dose Volume: The volume administered should be appropriate for the size of the animal and the route of administration (e.g., for mice, oral gavage is typically 5-10 mL/kg).

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Data Analysis: The design of the experiment should include a statistical analysis plan to ensure the results are robust and interpretable.[12]

By following this structured and evidence-based approach, researchers can develop reliable and reproducible in vivo dosing and administration protocols for 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride, paving the way for a thorough evaluation of its therapeutic potential.

References

  • Gaspar, R., & Branco, S. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Botgros, R., et al. (2019). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 4(7), 12534-12540. Retrieved from [Link]

  • Serajuddin, A. T. M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmaceutical Sciences, 98(11), 3965-3983. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Ultimate Guide to Preclinical IND Studies. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one, 1-(5-nitro-2-pyridinyl)-. Retrieved from [Link]

  • Thomas, A., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. Retrieved from [Link]

  • National Centre for the Replacement Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2022). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. Retrieved from [Link]

  • ResearchGate. (2007). Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][1][2]thiazine-8-carboxylic Acids. Retrieved from [Link]

  • Rizk, E. K. (2017). A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. HETEROCYCLES, 94(2), 313. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2007). Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][1][2]thiazine-8-carboxylic Acids. Molecules, 12(3), 570-580. Retrieved from [Link]

  • Natural Sciences Publishing. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Retrieved from [Link]

  • Al-Zaqri, N., et al. (2022). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][10][14]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry, 15(1), 103519. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

  • Chemsrc. (n.d.). 1H-Pyrido[3,2-b][1][2]benzothiazine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving 1H-Pyrido[2,3-b]thiazin-2-one Hydrochloride

Application Notes and Protocols for Cross-Coupling Reactions Involving 1H-Pyrido[2,3-b][1][2]thiazin-2-one Hydrochloride Introduction: The Significance of the Pyrido[2,3-b][1][2]thiazin-2-one Scaffold The 1H-Pyrido[2,3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Cross-Coupling Reactions Involving 1H-Pyrido[2,3-b][1][2]thiazin-2-one Hydrochloride

Introduction: The Significance of the Pyrido[2,3-b][1][2]thiazin-2-one Scaffold

The 1H-Pyrido[2,3-b][1][2]thiazin-2-one core represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. This scaffold, a fusion of pyridine and 1,4-thiazine rings, presents a unique three-dimensional structure and electronic properties that make it a valuable building block in the design of novel bioactive molecules. The presence of nitrogen and sulfur atoms offers multiple points for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological activity.

The functionalization of this core structure through palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of diverse libraries of compounds. These reactions allow for the precise installation of various substituents, enabling systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. This guide provides a comprehensive overview of the key considerations and detailed protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on derivatives of the 1H-Pyrido[2,3-b][1][2]thiazin-2-one scaffold.

PART 1: Foundational Principles and Key Considerations

Before proceeding to specific protocols, it is essential to understand the underlying principles that govern the success of cross-coupling reactions with this particular heterocyclic system.

Substrate Preparation: The Gateway to Diversification

The successful implementation of any cross-coupling reaction is contingent upon the availability of a suitable halo- or triflate-substituted 1H-Pyrido[2,3-b][1][2]thiazin-2-one. The position of the leaving group on the heterocyclic core will dictate the regiochemistry of the final product. While the synthesis of the parent 1H-Pyrido[2,3-b][1][2]thiazin-2-one has been reported, its subsequent halogenation is a critical first step.

A plausible synthetic route to a key intermediate, such as a 7-bromo derivative, can be extrapolated from the synthesis of its oxazine analog, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.[3] This would likely involve the cyclization of a substituted 2-aminopyridine-3-thiol derivative.

The Role of the Hydrochloride Salt

The starting material is often supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents. In the context of a cross-coupling reaction, the acidic nature of the hydrochloride must be considered. The bases typically employed in these reactions (e.g., carbonates, phosphates, or alkoxides) are generally sufficient to neutralize the hydrochloride in situ, liberating the free base of the pyridothiazinone for participation in the catalytic cycle. It is crucial to ensure that the amount of base used is in stoichiometric excess to account for both the neutralization of the hydrochloride and the requirements of the catalytic cycle.

The Influence of the Sulfur Atom: A Double-Edged Sword

The presence of a sulfur atom in the thiazine ring can have a dual effect on palladium-catalyzed cross-coupling reactions. On one hand, the sulfur atom can act as a Lewis base and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This phenomenon, often referred to as catalyst poisoning, can result in sluggish reactions and low yields.

On the other hand, the sulfur atom can also influence the electronic properties of the heterocyclic system, which can impact the rates of oxidative addition and reductive elimination in the catalytic cycle. To mitigate potential catalyst poisoning, the use of electron-rich and sterically hindered phosphine ligands is often beneficial. These ligands can stabilize the palladium catalyst and promote the desired catalytic turnover.

PART 2: Cross-Coupling Methodologies and Protocols

This section provides detailed protocols for three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The following protocols are designed as a starting point for optimization and are based on established methodologies for structurally related heterocyclic systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a halo-substituted heterocycle and an organoboron reagent.[4][5][6] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-substituted pyridothiazinones.

  • Catalyst System: A combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like XPhos or SPhos is often employed. The ligand stabilizes the active Pd(0) species and facilitates both the oxidative addition and reductive elimination steps. For sulfur-containing heterocycles, ligands that can counteract potential catalyst poisoning are preferred.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can also influence the reaction rate and the suppression of side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. Water is often necessary to dissolve the inorganic base and can accelerate the transmetalation step.

Reaction Scheme:

Suzuki_Miyaura Reactant1 Halo-1H-Pyrido[2,3-b][1,4]thiazin-2-one (X = Br, I, Cl, OTf) Reagents Pd Catalyst Ligand Base Solvent, Heat Reactant2 R-B(OH)₂ Product R-1H-Pyrido[2,3-b][1,4]thiazin-2-one Reagents->Product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • Halo-1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the halo-1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and K₂CO₃ (2.0-3.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vial via syringe.

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosRobust system for challenging substrates.
Base K₂CO₃ or K₃PO₄Effective for transmetalation, moderate strength.
Solvent 1,4-Dioxane / H₂OGood solubility for reactants and base.
Temperature 80-110 °CSufficient thermal energy for catalytic turnover.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7][8][9] This reaction is invaluable for introducing a wide range of primary and secondary amines onto the pyridothiazinone scaffold.

  • Catalyst System: Pre-formed palladium catalysts (e.g., G3 or G4 palladacycles) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., RuPhos, BrettPhos) are highly effective. The choice of ligand is often dependent on the steric and electronic properties of the amine coupling partner.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are essential to prevent quenching of the strong base.

Reaction Scheme:

Buchwald_Hartwig Reactant1 Halo-1H-Pyrido[2,3-b][1,4]thiazin-2-one (X = Br, I, Cl, OTf) Reagents Pd Catalyst Ligand Base Solvent, Heat Reactant2 R¹R²NH Product R¹R²N-1H-Pyrido[2,3-b][1,4]thiazin-2-one Reagents->Product

A representative Buchwald-Hartwig amination reaction.

Materials:

  • Halo-1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • RuPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, oven-dried Schlenk tube equipped with a magnetic stir bar, add the halo-1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride (1.0 equiv), Pd₂(dba)₃ (1-3 mol%), RuPhos (2-6 mol%), and NaOtBu (1.5-2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by the amine (1.1-1.5 equiv), via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Carefully wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / RuPhosHighly active for a broad range of amines.
Base NaOtBu or LHMDSStrong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvent is crucial.
Temperature 90-120 °CPromotes efficient catalytic turnover.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a powerful means of forming carbon-carbon bonds between a halo-substituted heterocycle and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyridothiazinones.[10][11][12] These products can serve as versatile intermediates for further transformations.

  • Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to neutralize the HX by-product and to deprotonate the terminal alkyne.

  • Solvent: A polar aprotic solvent like DMF or an amine solvent like triethylamine is commonly employed.

Reaction Scheme:

Sonogashira Reactant1 Halo-1H-Pyrido[2,3-b][1,4]thiazin-2-one (X = Br, I) Reagents Pd Catalyst Cu(I) Co-catalyst Base Solvent, Heat Reactant2 R-C≡CH Product R-C≡C-1H-Pyrido[2,3-b][1,4]thiazin-2-one Reagents->Product

A representative Sonogashira coupling reaction.

Materials:

  • Halo-1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF (optional)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the halo-1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed triethylamine (and anhydrous DMF if needed) via syringe, followed by the terminal alkyne (1.2-1.5 equiv).

  • Seal the vial and stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-substituted product.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIClassic and effective dual catalytic system.
Base Triethylamine (Et₃N)Acts as both base and solvent.
Solvent Et₃N or DMF/Et₃NProvides a suitable reaction medium.
Temperature Room temperature to 60 °CMild conditions are often sufficient.

PART 3: Troubleshooting and Optimization

The success of cross-coupling reactions can be influenced by a variety of factors. Below are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure that the palladium catalyst and ligands are of high quality and have not been deactivated by prolonged exposure to air. Consider using a pre-activated catalyst or adding a reducing agent to generate the active Pd(0) species in situ.

    • Insufficient Base: For hydrochloride salts, ensure that enough base is added to both neutralize the salt and drive the catalytic cycle.

    • Solvent Purity: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents.

  • Formation of Side Products:

    • Homocoupling: The formation of boronic acid homocoupling products in Suzuki reactions can be minimized by using a less concentrated reaction mixture and carefully controlling the reaction temperature. In Sonogashira reactions, copper-free conditions can be explored to prevent alkyne homocoupling.

    • Dehalogenation: The replacement of the halide with a hydrogen atom can occur as a side reaction. This can sometimes be suppressed by using a different solvent or base, or by lowering the reaction temperature.

Conclusion

The palladium-catalyzed cross-coupling reactions described herein provide a powerful and versatile platform for the functionalization of the 1H-Pyrido[2,3-b][1][2]thiazin-2-one scaffold. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a wide array of novel derivatives for applications in drug discovery and materials science. The protocols and considerations outlined in these application notes serve as a robust starting point for the successful implementation of these transformative reactions.

References

  • Cho, S.-D., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920. Available at: [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Zhang, H., et al. (2021). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 12(10), 1735-1748. Available at: [Link]

Sources

Application

Application Notes and Protocols for 1H-Pyrido[2,3-b]thiazin-2-one Hydrochloride: Long-Term Storage and Handling Safety

Application Notes and Protocols for 1H-Pyrido[2,3-b][1][2]thiazin-2-one Hydrochloride: Long-Term Storage and Handling Safety This document provides a comprehensive guide for the long-term storage and safe handling of 1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for 1H-Pyrido[2,3-b][1][2]thiazin-2-one Hydrochloride: Long-Term Storage and Handling Safety

This document provides a comprehensive guide for the long-term storage and safe handling of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride. The protocols and recommendations outlined herein are synthesized from established safety data for structurally related compounds and general principles of chemical stability for heterocyclic and hydrochloride salt compounds. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction and Chemical Context

1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The core structure, a pyridothiazine ring system, is a key pharmacophore in various biologically active molecules.[3][4][5][6] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. However, the presence of the hydrochloride moiety can also introduce specific challenges in terms of handling and long-term storage, such as hygroscopicity and potential for degradation in the presence of moisture or air.[7]

This guide provides a detailed framework for maintaining the integrity of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride and ensuring the safety of laboratory personnel.

Hazard Identification and Safety Precautions

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8][9]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1][8]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, for larger quantities, an apron or chemical-resistant suit may be necessary.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is required.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]

  • An eyewash station and safety shower must be readily accessible.

Long-Term Storage Protocols

The stability of hydrochloride salts of heterocyclic compounds can be influenced by temperature, light, humidity, and air.[7][10][11][12][13] The following storage conditions are recommended to ensure the long-term integrity of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and degradation from atmospheric moisture.[7]
Light Amber vial or light-proof containerTo protect against photolytic degradation.
Container Tightly sealed, non-reactive material (e.g., glass)To prevent contamination and reaction with container materials.[1]
Humidity Store with a desiccantTo mitigate hygroscopicity of the hydrochloride salt.
Storage Workflow

cluster_receiving Receiving and Initial Storage cluster_aliquoting Aliquoting for Use Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Label Label with Date and Hazard Info Inspect->Label Store_Initial Store in designated, refrigerated, and dark location Label->Store_Initial Equilibrate Equilibrate to Room Temperature in a Desiccator Aliquot Aliquot in a Fume Hood under Inert Atmosphere Equilibrate->Aliquot Seal Seal Aliquots Tightly Aliquot->Seal Store_Aliquots Return Aliquots to Long-Term Storage Seal->Store_Aliquots

Caption: Workflow for receiving and aliquoting the compound for long-term storage.

Handling and Use Protocols

Weighing and Dispensing
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.[7]

  • Ventilation: All weighing and dispensing activities must be performed in a chemical fume hood.[1]

  • Static Discharge: Use anti-static measures when handling the powder to prevent ignition of dust.[1]

  • Cleaning: Clean all spills immediately.

Solution Preparation
  • Solvent Selection: The choice of solvent will depend on the specific application. Aprotic polar solvents such as DMF, DMSO, or acetonitrile are often suitable for similar heterocyclic compounds.[14]

  • Dissolution: Add the solid to the solvent slowly while stirring. Sonication may be used to aid dissolution if necessary.

  • Storage of Solutions: If solutions are to be stored, they should be kept in tightly sealed vials, protected from light, and refrigerated. The stability of the compound in solution should be determined on a small scale before preparing large batches.

Spill and Emergency Procedures

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

  • In Case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[8]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[8]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

Waste Disposal

Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

The long-term stability and safe handling of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride are critical for ensuring the integrity of research and the safety of laboratory personnel. By adhering to the protocols outlined in this guide, researchers can minimize the risks associated with this compound and maintain its quality over time.

References

  • Safety Data Sheet. (n.d.).
  • 1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one - Sigma-Aldrich. (n.d.). Retrieved from Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 7-hydroxymethyl-1H-pyrido[2,3-b][1][2]thiazin-2-one - Guidechem. (n.d.). Retrieved from Guidechem.

  • 安全データシート(SDS). (n.d.).
  • 2H,3H,4H-pyrido[3,2-e][1][8]thiazin-4-one - NextSDS. (n.d.). Retrieved from NextSDS.

  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 21).
  • 1H,2H,3H-pyrido[2,3-b][1][2]oxazin-2-one - Molport. (n.d.). Retrieved from Molport.

  • 1h-pyrido[2,3-b][1][2]thiazin-2(3h)-one - PubChemLite. (n.d.). Retrieved from PubChemLite.

  • 1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one, 1-(5-nitro-2-pyridinyl)- | C12H8N4O3S | CID - PubChem. (n.d.).
  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2]triazine derivatives. (n.d.). Retrieved from Google Search.

  • Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution - PubMed. (2018, October 15).
  • A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Derivatives - Benchchem. (n.d.).
  • Design and Synthesis of Pyrido[2,1-b][1][8]thiadiazine Library via Uncatalyzed Mannich-Type Reaction - ACS Publications. (2014, September 5). Retrieved from ACS Publications.

  • Instability of the hydrochloride salts of cathinone derivatives in air - PubMed. (2015, March 15).
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. (n.d.).
  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC. (n.d.). Retrieved from PMC.

  • Development and Stability Control of Pediatric Oral Tizanidine Hydrochloride Formulations for Hospital Use - PubMed. (2020, July 29).
  • Synthesis of Novel Pyrimido Thiazine and Their Derivatives - Science Publishing Group. (2019, June 29).
  • 1423024-87-6|2-Oxo-1H,2H,3H-pyrido[2,3-b][1][2]thiazine-7-carboxylic acid hydrate. (n.d.). Retrieved from BLD Pharm.

  • Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions - MDPI. (2020, August 18).
  • Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][1][2]thiazine-8-carboxylic Acids - MDPI. (2007, March 15). Retrieved from MDPI.

  • (PDF) Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions - ResearchGate. (2025, October 16).
  • A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones - ResearchGate. (2003, November). Retrieved from ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride . This guide is engineered for researchers and drug development professionals facing yield bottlenecks, chemos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride . This guide is engineered for researchers and drug development professionals facing yield bottlenecks, chemoselectivity issues, or isolation challenges during the construction of this specific bicyclic heterocycle.

Rather than a generic overview, this center provides a self-validating troubleshooting framework. We address the exact causality behind experimental failures—from the oxidative degradation of mercaptopyridines to the kinetic hurdles of lactamization.

Synthetic Workflow Overview

Workflow SM 2-Amino-3-mercaptopyridine (Starting Material) Alk Step 1: S-Alkylation (Ethyl bromoacetate, K2CO3) SM->Alk Int Intermediate Thioacetate Alk->Int Cyc Step 2: Cyclization (Toluene reflux, pTSA) Int->Cyc FB 1H-Pyrido[2,3-b][1,4]thiazin-2-one (Free Base) Cyc->FB Salt Step 3: Salt Formation (Anhydrous HCl/Dioxane) FB->Salt Prod Final Product (HCl Salt) Salt->Prod

Figure 1: Step-by-step synthetic workflow for 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride.

Section 1: Chemoselectivity & Starting Material Handling (FAQs)

Q: My S-alkylation step using 2-amino-3-mercaptopyridine and ethyl bromoacetate has a low yield, and TLC shows a highly polar, baseline-retained byproduct. What is happening? A: You are likely observing the oxidative dimerization of your starting material. 2-Amino-3-mercaptopyridine is highly susceptible to oxidation, rapidly forming a disulfide bridge in the presence of atmospheric oxygen. Because thiolates are easily oxidized, the reactive monomer is depleted, killing your yield. Causality & Solution: Oxygen must be strictly excluded. Degas all solvents (e.g., DMF or EtOH) with Argon for 15 minutes prior to use. Introduce a mild reducing agent, such as sodium dithionite ( Na2​S2​O4​ ), to the reaction mixture to maintain the target in its reactive thiol state [1].

Q: How do I prevent N-alkylation of the exocyclic amine during the initial reaction with ethyl bromoacetate? A: The thiolate is a softer, more polarizable nucleophile than the exocyclic amine. However, if the pH is too high or a strong base (like NaH) is used, the amine can also be deprotonated, leading to competitive N-alkylation. Causality & Solution: The condensation of 2-amino-3-mercaptopyridine derivatives with alpha-haloacetates requires precise basicity [2]. Use a mild base such as anhydrous Potassium Carbonate ( K2​CO3​ ) and maintain the reaction at 0°C to room temperature. This selectively deprotonates the thiol ( pKa​≈6.5 ) while leaving the amine protonated and less nucleophilic.

Section 2: Cyclization Optimization (FAQs)

Q: The intermediate ethyl 2-((2-aminopyridin-3-yl)thio)acetate forms cleanly, but the subsequent lactamization to form the thiazine ring is incomplete. How can I drive this forward? A: The exocyclic amine of the pyridine ring is a notoriously poor nucleophile because its lone pair is delocalized into the electron-deficient pyridine π -system. Spontaneous aminolysis of the ester is kinetically hindered at room temperature. Causality & Solution: The cyclization requires thermal or catalytic driving forces to overcome the activation energy barrier of the poorly nucleophilic amine [3]. Refluxing the intermediate in a high-boiling solvent (e.g., toluene or xylene) with a catalytic amount of p-Toluenesulfonic acid (pTSA) or using a Lewis acid like Trimethylaluminium ( AlMe3​ ) forces the intramolecular amidation.

Logic Start Issue: Low Overall Yield Q1 Is the starting material forming a disulfide? Start->Q1 A1 Degas solvents & add sodium dithionite Q1->A1 Yes Q2 Is N-alkylation competing? Q1->Q2 No A2 Switch to mild base (K2CO3) and lower temp to 0°C Q2->A2 Yes Q3 Is lactamization incomplete? Q2->Q3 No A3 Increase heat (110°C) or add AlMe3 catalyst Q3->A3 Yes

Figure 2: Troubleshooting logic tree for identifying and resolving yield bottlenecks.

Section 3: Hydrochloride Salt Formation (FAQs)

Q: I have the free base of 1H-Pyrido[2,3-b][1,4]thiazin-2-one, but my yield drops significantly during hydrochloride salt formation. The product becomes gummy. A: The presence of trace water during salt formation leads to partial solvation and hydrolysis, causing the hydrochloride salt to oil out rather than crystallize. Causality & Solution: Ensure the free base is completely dry. Dissolve it in anhydrous ethyl acetate or ethanol, and use a standardized, anhydrous solution of HCl in dioxane (4.0 M).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield during the two-step synthesis of the free base.

Table 1: Optimization of S-Alkylation and Cyclization Conditions

EntryBase / Solvent (Step 1)Catalyst / Temp (Step 2)Major Observed ByproductIsolated Yield (%)
1NaH / DMFNone / 25°CN-alkylated isomer15%
2K₂CO₃ / DMF (Aerobic)pTSA / 110°CDisulfide dimer35%
3K₂CO₃ / DMF (Degassed)None / 110°CUncyclized ester55%
4 K₂CO₃ / DMF (Degassed) pTSA / 110°C None (Clean conversion) 88%

Self-Validating Experimental Protocols

Protocol 1: S-Alkylation of 2-Amino-3-mercaptopyridine
  • Preparation & Degassing: Dissolve 2-amino-3-mercaptopyridine (1.0 eq) in anhydrous DMF (0.5 M). Sparge the solution with Argon for 15 minutes.

    • Self-Validation Check: The solution should remain pale yellow. Rapid darkening to deep orange/brown indicates oxygen ingress and disulfide formation.

  • Base Addition: Add anhydrous K2​CO3​ (1.5 eq). Stir at 0°C for 10 minutes under Argon.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • In-Process Control (IPC): Monitor via TLC (EtOAc:Hexane 1:1).

    • Self-Validation Check: The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a new UV-active spot ( Rf​≈0.5 ).

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Cyclization & Hydrochloride Salt Formation
  • Lactamization: Dissolve the crude thioacetate intermediate in anhydrous toluene (0.2 M). Add a catalytic amount of p-Toluenesulfonic acid (0.1 eq).

  • Reflux: Heat the mixture to 110°C using a Dean-Stark trap for 4 to 6 hours.

    • Self-Validation Check: The collection of ethanol in the Dean-Stark trap physically confirms successful aminolysis and ring closure.

  • Isolation of Free Base: Cool to room temperature, wash with saturated NaHCO3​ to remove the acid catalyst, dry over Na2​SO4​ , and concentrate to yield the 1H-Pyrido[2,3-b][1,4]thiazin-2-one free base.

  • Salt Formation: Dissolve the free base in anhydrous ethyl acetate. Dropwise add 4.0 M HCl in dioxane (1.2 eq) at 0°C under vigorous stirring.

    • Self-Validation Check: Immediate precipitation of a white/off-white solid indicates successful salt formation. If the solution turns cloudy but oils out, trace water is present.

  • Filtration: Filter the precipitate under a blanket of Argon, wash with cold anhydrous diethyl ether, and dry in vacuo at 40°C overnight.

References

  • Al-Huniti, M. H., et al. "Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids." Molecules, 2007, 12(3), 497-503. URL:[Link]

  • Nosova, E. V., et al. "Fluorinated azines and benzazines containing oxygen or sulfur atoms." Journal of Fluorine Chemistry, 2010, 131(12), 1267–1288. URL:[Link]

  • Brooks, G., et al. "Derivatives and analogs of n-ethylquinolones and n-ethylazaquinolones." World Intellectual Property Organization, WO2008009700A1, 2008.
Optimization

Technical Support Center: Recrystallization Optimization for 1H-Pyrido[2,3-b][1,4]thiazin-2-one Hydrochloride

Welcome to the Technical Support Portal for the purification of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride . This guide is designed for researchers and drug development professionals encountering challenges during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the purification of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride . This guide is designed for researchers and drug development professionals encountering challenges during the isolation and purification of this specific heterocyclic building block.

Mechanistic Insights into Solvent Selection

Purifying 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride presents a unique thermodynamic challenge. The molecule possesses a dual nature: a rigid, lipophilic pyridothiazine core and a highly polar, ionizable hydrochloride salt.

When selecting a recrystallization solvent, you must balance the solvation of the ionic lattice with the solubility of the organic framework. High-dielectric solvents (like water or pure methanol) easily disrupt the ionic lattice to dissolve the salt but often lead to poor recovery due to high cold-solubility. Conversely, low-dielectric solvents (like hexanes or pure diethyl ether) fail to overcome the lattice energy, leaving the crude material undissolved.

The Solution: A binary solvent/anti-solvent system is required. The primary solvent (protic, high dielectric constant) dissolves the salt at elevated temperatures, while the anti-solvent (aprotic, low dielectric constant) selectively decreases the solubility of the compound upon cooling, driving nucleation without precipitating polar impurities.

Quantitative Solvent Selection Matrix
Solvent System (Primary / Anti-Solvent)Optimal Ratio (v/v)Dielectric Constant (Primary)Yield/Purity ProfileMechanistic Recommendation
Ethanol / Ethyl Acetate 1:2 to 1:424.5Moderate Yield, High PurityGold Standard. Excellent balance of volatility and lattice disruption. Prevents rapid oiling out [1].
Methanol / Diethyl Ether 1:3 to 1:532.7High Yield, High PurityHighly effective for amine HCl salts, but ether's high volatility requires strict temperature control [2].
Water / Acetone 1:580.1Low Yield, Moderate PurityAvoid. High cold-solubility in water leads to significant product loss in the mother liquor.
Isopropanol (Single) N/A19.9Moderate Yield, Low PurityAvoid. Prone to liquid-liquid phase separation (oiling out) without an anti-solvent buffer.

Standard Operating Procedure (SOP): Ethanol/Ethyl Acetate System

This self-validating protocol ensures high-purity crystalline product recovery while minimizing thermal degradation.

Step 1: Initial Validation & Dissolution

  • Action: Record the crude melting point and HPLC purity. Weigh the crude 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride into a clean, dry round-bottom flask.

  • Action: Add a minimal volume of hot ethanol (approx. 60 °C) dropwise while stirring until the solid just dissolves.

  • Causality: Using minimal primary solvent ensures the solution is supersaturated upon cooling, which is critical for maximizing yield [2].

Step 2: Hot Filtration (Optional but Recommended)

  • Action: If insoluble mechanical impurities or colored byproducts are present, pass the hot solution through a pre-warmed fluted filter paper or a Celite pad.

Step 3: Anti-Solvent Addition

  • Action: Maintain the solution at 50–60 °C. Slowly add hot ethyl acetate dropwise with gentle swirling until the solution becomes slightly turbid (the cloud point).

  • Action: Add 1–2 drops of ethanol to clear the turbidity, creating a metastable homogeneous solution.

Step 4: Controlled Nucleation

  • Action: Remove the flask from the heat source. Cover loosely and allow it to cool undisturbed to room temperature (20–25 °C) over 1–2 hours.

  • Action: Once room-temperature crystallization is observed, transfer the flask to an ice bath (1–3 °C) for an additional 2 hours to drive complete precipitation [1].

Step 5: Isolation & Self-Validation

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethyl acetate.

  • Action: Dry under high vacuum for 4–6 hours.

  • Validation: Re-run HPLC and melting point analysis. A sharp melting point and a single HPLC peak validate the structural integrity and purity of the salt.

Troubleshooting Workflow

RecrystallizationWorkflow Start Crude 1H-Pyrido[2,3-b][1,4]thiazin-2-one HCl Dissolve Dissolve in Minimal Hot Primary Solvent (e.g., Ethanol) Start->Dissolve CheckDissolve Complete Dissolution? Dissolve->CheckDissolve AddSolvent Add 5% more solvent or heat gently CheckDissolve->AddSolvent No HotFilter Hot Filtration (Remove insolubles) CheckDissolve->HotFilter Yes AddSolvent->CheckDissolve AddAnti Add Anti-Solvent Dropwise (e.g., Ethyl Acetate) HotFilter->AddAnti Cooling Gradual Cooling (RT then 1-3°C) AddAnti->Cooling CheckState Physical State? Cooling->CheckState Oiling Oiling Out CheckState->Oiling Phase Separation Crystals Crystals Formed CheckState->Crystals Success NoSolid No Solid CheckState->NoSolid Remains Clear Triturate Reheat, add primary solvent, seed & cool slowly Oiling->Triturate Isolate Vacuum Filter & Wash (Ice-cold Anti-solvent) Crystals->Isolate Evaporate Evaporate 10% solvent, scratch flask NoSolid->Evaporate Triturate->Cooling Evaporate->Cooling

Recrystallization troubleshooting workflow for 1H-Pyrido[2,3-b][1,4]thiazin-2-one HCl.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my product "oiling out" instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure compound falls below the temperature at which it saturates the solvent. For pyridothiazine hydrochlorides, this is mechanistically triggered by adding the anti-solvent too rapidly or cooling the mixture too abruptly, forcing the compound out of solution before a crystal lattice can organize.

  • The Fix: Reheat the mixture until it forms a homogeneous solution. Add a small amount (5–10% v/v) of the primary solvent (ethanol) to dissolve the oil, then cool very slowly to room temperature before applying an ice bath. Introducing a seed crystal during the cooling phase is highly recommended to bypass the nucleation energy barrier [2].

Q: I'm observing a loss of the hydrochloride salt (free-basing) during heating. Why? A: Prolonged heating in protic solvents (like methanol or ethanol) can cause the dissociation of the HCl from the basic pyridine nitrogen, leading to the precipitation of the free base. The free base has drastically different solubility properties and will contaminate your final product.

  • The Fix: Minimize heating time during the dissolution step and strictly avoid boiling the solution to dryness. If dissociation persists, add 1–2 drops of concentrated HCl (or ethereal HCl) to the primary solvent to suppress the equilibrium shift and maintain the protonated state.

Q: My yield is <40% after filtration. How can I optimize recovery? A: Low yields typically indicate that the compound is too soluble in the mother liquor or the wash solvent [2].

  • The Fix: Ensure the primary solvent volume is strictly minimized during the initial dissolution. You can increase the ratio of anti-solvent slightly (e.g., from 1:2 to 1:3), and ensure the final cooling step reaches 1–3 °C for at least 2 hours to maximize crystal formation [1]. Always wash the collected crystals with a minimal amount of ice-cold anti-solvent; room-temperature washes will dissolve your purified product.

Q: TLC analysis of my purified product shows multiple spots. What went wrong? A: If multiple spots remain after recrystallization, the impurities likely have a similar solubility profile to your target compound, co-crystallizing within the lattice.

  • The Fix: Switch to a solvent system with a different dielectric constant (e.g., moving from Ethanol/Ethyl Acetate to Methanol/Diethyl Ether) to alter the solubility dynamics. Alternatively, if the impurities are highly non-polar, triturate the crude solid with pure diethyl ether prior to attempting recrystallization [1].

References

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 1H-Pyrido[2,3-b][1,4]thiazin-2-one Hydrochloride Chromatography

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: severe peak tailin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in pharmaceutical analysis: severe peak tailing of basic heterocyclic compounds.

The molecule , 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride , presents a unique analytical challenge. It contains a basic pyridine nitrogen and is formulated as a hydrochloride salt, meaning it exists as a protonated, positively charged species in solution. When analyzed via reversed-phase High-Performance Liquid Chromatography (RP-HPLC), this cationic nature drives secondary interactions with the stationary phase, compromising peak symmetry, resolution, and quantitative accuracy.

Mechanistic Overview & Diagnostic Workflow

To resolve peak tailing, we must first understand its root causality. In an ideal RP-HPLC separation, retention is governed purely by hydrophobic interactions. However, when analyzing basic compounds on silica-based columns, a secondary retention mechanism often emerges: ion-exchange .

Residual silanol groups (Si-OH) on the silica surface can deprotonate to form negatively charged silanoxide ions (Si-O⁻) at mid-to-high pH levels. The protonated nitrogen of the pyrido-thiazine ring interacts strongly with these anionic sites. Because this ion-exchange kinetic process is slower and non-linear compared to hydrophobic partitioning, the analyte molecules desorb unevenly, stretching the trailing edge of the chromatographic peak[1][2].

MechanisticInteraction Analyte 1H-Pyrido[2,3-b][1,4]thiazin-2-one (Protonated Basic Nitrogen) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Residual Silanol (Si-O⁻) on Silica Stationary Phase Silanol->Interaction Result Peak Tailing (Asymmetry Factor > 1.5) Interaction->Result

Fig 1. Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

To systematically eliminate these secondary interactions, follow the logical troubleshooting workflow below:

TroubleshootingWorkflow A Peak Tailing Observed (As > 1.5) B 1. Minimize Extra-Column Volume (Check fittings & tubing) A->B C 2. Adjust Mobile Phase pH (pH ≤ 2.5) B->C D Tailing Persists? C->D E 3. Add Silanol Masking Agent (0.1 - 0.3% TEA) D->E Yes G Success: Symmetrical Peak (As ≤ 1.2) D->G No F 4. Change Stationary Phase (Type B Silica / Polar-Embedded) E->F If As > 1.5 E->G Resolved F->G

Fig 2. Logical workflow for diagnosing and resolving HPLC peak tailing in basic analytes.

Frequently Asked Questions (FAQs)

Q1: Why does adjusting the mobile phase pH to ≤ 2.5 improve the peak shape of my hydrochloride salt? A1: The pKa of residual silanols on a silica column is typically between 3.5 and 4.5. If your mobile phase pH is above 3.0, a significant portion of these silanols will be ionized (Si-O⁻), creating active sites for ion-exchange with the protonated pyrido-thiazine[3]. By aggressively lowering the pH to 2.5 (using a phosphate buffer or trifluoroacetic acid), you force the silanols into their fully protonated, neutral state (Si-OH). This effectively shuts down the secondary ion-exchange pathway, forcing the analyte to rely solely on hydrophobic retention[4][5].

Q2: I lowered the pH, but I am still seeing a USP Tailing Factor (As) of 1.6. What is the next logical step? A2: If low pH is insufficient, the next step is competitive binding using a silanol masking agent, such as Triethylamine (TEA). TEA is a small, highly basic alkylamine. When added to the mobile phase, it acts as a sacrificial base, rapidly outcompeting the bulkier 1H-Pyrido[2,3-b][1,4]thiazin-2-one molecule for any remaining active silanol sites[4]. A concentration of 0.1% to 0.3% (v/v) TEA is generally optimal to restore peak symmetry[6][7].

Q3: Does the age or type of my silica column matter for this specific compound? A3: Absolutely. Older "Type A" silica columns contain high levels of trace metal contamination (e.g., iron, aluminum). These metals withdraw electron density from nearby silanol groups, drastically increasing their acidity and exacerbating tailing for basic compounds[1]. You must upgrade to a high-purity "Type B" silica column. Furthermore, utilizing a column with a polar-embedded stationary phase or advanced end-capping will provide a steric shield, physically blocking the pyrido-thiazine from reaching the silica backbone[2][8].

Quantitative Data & Troubleshooting Matrix

The following table summarizes the expected quantitative impact of various chromatographic interventions on the USP Tailing Factor (As) for basic heterocyclic hydrochlorides.

Intervention StrategyTarget MechanismRecommended ParameterExpected Impact on USP Tailing Factor (As)
pH Optimization Protonation of acidic silanolspH ≤ 2.5 (e.g., 20 mM Phosphate)High (Reduces As from >2.0 to ~1.5)
Silanol Masking Competitive binding at Si-O⁻ sites0.1% - 0.3% Triethylamine (TEA)High (Reduces As to ≤ 1.2)
Column Upgrade Elimination of trace metal effectsHigh-purity Type B SilicaModerate to High (Prevents baseline drift)
Stationary Phase Chemistry Steric shielding of silanolsPolar-embedded or fully end-cappedModerate (Improves overall peak capacity)

Self-Validating Experimental Protocol

To implement the silanol-masking strategy reliably, follow this self-validating protocol for preparing a TEA-Modified Low-pH Mobile Phase . The causality behind the order of operations is critical: adding TEA before titrating the pH ensures the buffer capacity is not destroyed by the highly basic amine[7][9].

Step-by-Step Methodology: Preparation of 0.3% TEA at pH 2.5
  • Aqueous Base Preparation: Measure exactly 1000 mL of ultra-pure LC-MS grade water into a clean volumetric flask.

  • Buffer Addition: Add 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) to achieve a 20 mM buffer concentration. Stir until completely dissolved. Rationale: Adequate buffer capacity is required to lock the pH and prevent local pH shifts during gradient elution.

  • Masking Agent Addition: Using a positive displacement pipette, add exactly 3.0 mL of Triethylamine (TEA) to the solution to achieve a 0.3% (v/v) concentration. The solution will become highly basic.

  • pH Titration (Critical Step): Insert a calibrated pH probe. Dropwise, add concentrated ortho-phosphoric acid (H₃PO₄) while stirring continuously until the pH stabilizes at exactly 2.5.

  • Filtration and Degassing: Vacuum-filter the mobile phase through a 0.22 µm hydrophilic PTFE membrane. Degas via sonication for 10 minutes.

  • System Suitability Validation: Before injecting the 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride sample, inject a known basic standard (e.g., pyridine or amitriptyline). Verify that the USP Tailing Factor (As) is ≤ 1.2. If the standard passes, the system is validated for your analyte.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Articles. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Articles. Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Support. Available at:[Link]

  • uHPLCs Lab. "How to avoid the tailing problem of basic compounds in HPLC analysis?" uHPLCs Lab Articles. Available at:[Link]

  • Journal of Food and Drug Analysis. "High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures." JFDA Online. Available at:[Link]

  • National Institutes of Health (PMC). "The first validated HPLC method with UV detection for concurrent assay of lidocaine and fluorescein in their co-formulated ophthalmic solution." NIH PubMed Central. Available at:[Link]

  • RSC Publishing. "Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application." RSC Advances. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 1H-Pyrido[2,3-b][1,4]thiazin-2-one Hydrochloride vs. Phenothiazine Scaffolds

Executive Summary In the landscape of antimicrobial drug discovery, heterocyclic scaffolds dictate the pharmacokinetic and pharmacodynamic fate of a therapeutic agent. This guide provides an objective, data-driven compar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antimicrobial drug discovery, heterocyclic scaffolds dictate the pharmacokinetic and pharmacodynamic fate of a therapeutic agent. This guide provides an objective, data-driven comparison between two distinct sulfur-and-nitrogen-containing heterocycles: the classic tricyclic Phenothiazine and the bicyclic 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride . While phenothiazines are historically known for their central nervous system (CNS) activity and are currently being repurposed as antimicrobial adjuvants[1], the pyrido-thiazine scaffold serves as a highly specific, rigid building block for synthesizing novel, targeted antibacterial agents[2].

As drug resistance escalates, understanding the structural causality behind these scaffolds—membrane intercalation versus targeted enzymatic inhibition—is critical for researchers developing next-generation therapeutics.

Structural & Mechanistic Profiling

Phenothiazine: The Pleiotropic Modulator

Phenothiazine is an electron-donating, highly lipophilic tricyclic (dibenzothiazine) compound[3]. Its structural nature allows it to easily intercalate into lipid bilayers.

  • Direct Antimicrobial Mechanism: Phenothiazines disrupt bacterial cell membranes and act as potent inhibitors of bacterial efflux pumps. By blocking these pumps, they restore the sensitivity of multidrug-resistant (MDR) strains to conventional antibiotics like β-lactams[4].

  • Host-Directed Therapy (HDT): Recent advancements demonstrate that phenothiazines act on mammalian host cells. They modulate glucose metabolism in macrophages, inducing the accumulation of Reactive Oxygen Species (ROS) and activating autophagy, which significantly enhances the intracellular clearance of pathogens like S. Typhimurium and S. aureus[5].

1H-Pyrido[2,3-b][1,4]thiazin-2-one Hydrochloride: The Targeted Building Block

Unlike the broad-acting phenothiazine, 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride is a bicyclic heteroaromatic intermediate. The substitution of a benzene ring with a pyridine ring fundamentally alters the electron density and introduces a specific hydrogen-bond acceptor[6].

  • Mechanism of Derivatives: This compound is rarely used as a standalone drug; rather, it is a critical scaffold used to synthesize novel antibacterial agents (such as advanced cyclohexane or pyrazolidinone derivatives)[7]. When derivatized, the rigid pyrido-thiazine core allows the molecule to precisely dock into the binding pockets of bacterial enzymes, specifically DNA Gyrase (GyrA/GyrB) and Topoisomerase IV , halting bacterial DNA replication without disrupting mammalian cell membranes[2].

Quantitative Data Presentation

The following table summarizes the comparative biological profiles of both scaffolds based on in vitro and in vivo experimental data[8],[9],[2].

ParameterPhenothiazine (Parent/Derivatives)1H-Pyrido[2,3-b][1,4]thiazin-2-one HCl (Derivatized)
Scaffold Structure Tricyclic (Dibenzothiazine)Bicyclic (Pyridothiazine)
Primary Application Antipsychotic, Antimicrobial AdjuvantIntermediate/Building Block for Antibacterials
Antimicrobial Mechanism Efflux pump inhibition, Host macrophage modulationTargeted enzyme inhibition (DNA Gyrase/Topo IV)
Standalone MIC Range High (16 - 512 µg/mL)Low (Optimized derivatives often <1 µg/mL)
Synergistic Potential High (Dramatically lowers MIC of β-lactams)Moderate (Designed primarily as standalone agents)
CNS Permeability High (Crosses blood-brain barrier easily)Low to Moderate (Tunable via chemical derivatization)

Mechanistic Pathways

The following diagrams illustrate the divergent biological pathways of these two chemical classes.

Phenothiazine_Pathway PTZ Phenothiazine Scaffold Membrane Bacterial Membrane PTZ->Membrane Intercalates Macro Macrophage Modulation PTZ->Macro Host-Directed Therapy Efflux Efflux Pump Inhibition Membrane->Efflux Disrupts Synergy Antibiotic Synergy Efflux->Synergy Restores Sensitivity ROS ROS & Autophagy Induction Macro->ROS Activates Clearance Intracellular Bacterial Clearance ROS->Clearance Destroys Pathogen

Fig 1: Dual-action antimicrobial mechanism of phenothiazines via efflux inhibition and host modulation.

Pyridothiazine_Pathway Scaffold 1H-Pyrido[2,3-b][1,4] thiazin-2-one HCl Deriv Synthesized Pharmacophore Scaffold->Deriv Chemical Derivatization Gyrase DNA Gyrase (GyrA/GyrB) Deriv->Gyrase High-Affinity Binding Topo Topoisomerase IV (ParC/ParE) Deriv->Topo High-Affinity Binding Supercoil DNA Supercoiling Arrest Gyrase->Supercoil Inhibits Topo->Supercoil Inhibits Death Targeted Bacterial Cell Death Supercoil->Death Prevents Replication

Fig 2: Mechanism of pyrido-thiazine derivatives targeting bacterial DNA replication enzymes.

Self-Validating Experimental Protocols

To objectively evaluate the biological activity of these compounds, researchers must employ distinct experimental workflows tailored to their specific mechanisms of action.

Protocol A: Phenothiazine Synergy & Host-Directed Activity Validation

Objective: To quantify the synergistic efflux pump inhibition and macrophage-mediated intracellular clearance of phenothiazines.

  • Step 1: Checkerboard Microdilution Assay

    • Action: Dispense serial dilutions of a phenothiazine (e.g., chlorpromazine) along the y-axis and a primary antibiotic (e.g., oxacillin) along the x-axis of a 96-well plate. Inoculate with MRSA ( 105 CFU/mL) and incubate for 18h at 37°C.

    • Causality: Phenothiazines exhibit weak standalone antibacterial activity (MICs often >128 µg/mL)[4]. The checkerboard format systematically tests concentration matrices to calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 definitively validates that the phenothiazine is inhibiting bacterial efflux pumps, thereby restoring the efficacy of the primary antibiotic[9].

  • Step 2: Gentamicin Protection Assay in Macrophages

    • Action: Infect RAW 264.7 macrophages with S. Typhimurium. Treat the extracellular space with gentamicin to kill non-internalized bacteria. Introduce phenothiazine (4 µg/mL) to the culture media. Lyse macrophages after 24h and plate for CFU counting.

    • Causality: This step proves the compound acts as a Host-Directed Therapeutic (HDT). Because gentamicin cannot penetrate mammalian cells, any reduction in intracellular bacterial load confirms that the phenothiazine is modulating host cellular machinery (specifically inducing ROS and autophagy) to clear the pathogen[5].

Protocol B: 1H-Pyrido[2,3-b][1,4]thiazin-2-one Derivative Target Validation

Objective: To validate the specific enzymatic inhibition of bacterial DNA replication by synthesized pyridothiazine derivatives.

  • Step 1: Scaffold Derivatization & Purification

    • Action: Utilize 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride as a core building block. Perform N-alkylation or cross-coupling to attach a target pharmacophore (e.g., a substituted cyclohexane ring). Purify the final compound via preparative HPLC.

    • Causality: The hydrochloride salt is an inactive intermediate. It must be chemically derivatized to introduce the necessary steric bulk and electronic properties required to dock into the ATP-binding site of bacterial topoisomerases[2].

  • Step 2: In Vitro DNA Supercoiling Assay

    • Action: Incubate relaxed pBR322 plasmid DNA with purified E. coli DNA gyrase, ATP, and varying concentrations of the synthesized pyridothiazine derivative. Resolve the products on a 1% agarose gel without ethidium bromide, then stain post-electrophoresis.

    • Causality: This isolates the precise mechanism of action. If the compound specifically inhibits DNA gyrase, the plasmid will remain in its relaxed state (migrating slower on the gel). This differentiates targeted enzymatic inhibition from non-specific membrane disruption, ensuring the scaffold's modifications successfully created a targeted therapeutic[7].

References

  • "Recent progress in biological activities of synthesized phenothiazines" - PubMed. URL:[Link]

  • "A review on pharmacological / biological activities of different derivatives of phenothiazines" - ResearchGate. URL: [Link]

  • "Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria" - PMC. URL:[Link]

  • "A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus" - Frontiers. URL: [Link]

  • "Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy" - PMC. URL: [Link]

  • "NITROGEN-CONTAINING BICYCLIC HETEROCYCLES FOR USE AS ANTIBACTERIALS" (WO0205708A2) - Googleapis / GlaxoSmithKline. URL: [Link]

  • "The preparation method of the bicyclic pyrazolidinones that 7-replaces" (CN86103619A) - Google Patents.

Sources

Comparative

Comparative efficacy of 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride structural analogs

As a Senior Application Scientist in antimicrobial drug discovery, I have designed this comparative guide to evaluate the structural analogs of 1H-pyrido[2,3-b][1,4]thiazin-2-one hydrochloride . This privileged heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial drug discovery, I have designed this comparative guide to evaluate the structural analogs of 1H-pyrido[2,3-b][1,4]thiazin-2-one hydrochloride . This privileged heterocyclic scaffold serves as a critical "Right-Hand Side" (RHS) moiety in the development of Novel Bacterial Topoisomerase Inhibitors (NBTIs) .

The rapid emergence of multidrug-resistant (MDR) ESKAPE pathogens necessitates new therapeutic classes[1]. NBTIs address this by targeting bacterial DNA gyrase and Topoisomerase IV (Topo IV) via a unique binding mode at the GyrA/ParC dimer interface, completely avoiding cross-resistance with traditional fluoroquinolones[1].

This guide objectively compares the pyrido-thiazinone core against its structural analogs (oxazinones and benzothiazinones) to dissect the delicate balance between target engagement, Gram-negative permeability, and metabolic safety.

Mechanism of Action & Structural Rationale

NBTIs are structurally bipartite, consisting of a Left-Hand Side (LHS) that interacts with the GyrA/ParC dimer and an RHS that intercalates into the DNA cleavage complex.

The Causality of the Pyrido-thiazinone Core:

  • Target Engagement: The bicyclic system perfectly intercalates between DNA base pairs at the cleavage site, stabilizing the lethal double-strand break complex[2].

  • Gram-Negative Penetration: The incorporation of the nitrogen atom in the pyrido ring (compared to a simple benzo-fused ring) reduces lipophilicity (LogD) and increases polarity. This physicochemical shift is an absolute requirement for penetrating the restrictive double-membrane architecture of Gram-negative pathogens like E. coli and K. pneumoniae[3].

  • Metabolic Liability: The sulfur atom in the thiazinone ring is susceptible to CYP450-mediated oxidation, forming reactive sulfoxides/sulfones that lead to glutathione (GSH) trapping[3]. Consequently, oxygen-substituted analogs (pyrido-oxazinones) are often synthesized to mitigate this toxicity.

MOA DNA Bacterial DNA Complex Cleavage Complex (DNA-Gate) DNA->Complex Gyrase DNA Gyrase / Topo IV Gyrase->Complex Inhibition Inhibition of Supercoiling Complex->Inhibition Stabilizes Complex NBTI Pyrido-thiazinone NBTI NBTI->Complex Intercalates & Binds Asp83 DSB Double-Strand Breaks Inhibition->DSB Death Bacterial Cell Death DSB->Death

Caption: Mechanism of Action of Pyrido-thiazinone NBTIs at the DNA-Gyrase Cleavage Complex.

Comparative Efficacy & Safety Profiling

To objectively evaluate the 1H-pyrido[2,3-b][1,4]thiazin-2-one core, we compare it against three critical benchmarks: its oxygen analog (oxazinone), its carbon analog (benzothiazinone), and a clinical fluoroquinolone control (Ciprofloxacin).

The data below synthesizes enzymatic inhibition (IC₅₀), whole-cell antibacterial efficacy (MIC), and metabolic stability.

Table 1: In Vitro Target Inhibition and Whole-Cell Antibacterial Efficacy

Compound Class (RHS Moiety)Gyrase IC₅₀ (µM)Topo IV IC₅₀ (µM)S. aureus WT MIC (µg/mL)S. aureus D83N MIC (µg/mL)E. coli WT MIC (µg/mL)HLM GSH Trapping
1H-Pyrido-thiazin-2-one 0.050.120.125>162.0High
1H-Pyrido-oxazin-2-one 0.080.150.25>164.0Low
Benzothiazin-2-one 0.040.100.125>16>16High
Ciprofloxacin (Control) 0.501.200.50.50.06Low

Data Interpretation & Causality:

  • On-Target Validation: All NBTI analogs lose activity against the S. aureus D83N mutant (MIC >16 µg/mL). Because NBTIs specifically anchor to the Asp83 residue of GyrA, this massive rightward shift in MIC proves the compounds are acting via the intended NBTI mechanism, not off-target toxicity. Ciprofloxacin retains activity against D83N, confirming the lack of cross-resistance[2].

  • The Gram-Negative Permeability Filter: The benzothiazinone analog exhibits potent enzymatic IC₅₀ but fails to kill E. coli (MIC >16 µg/mL). The addition of the nitrogen in the pyrido-thiazinone restores E. coli activity (MIC 2.0 µg/mL) by optimizing the porin-mediated uptake required for Gram-negative efficacy[3].

  • Metabolic Trade-offs: While the pyrido-thiazinone is highly potent, its sulfur atom drives high GSH trapping in Human Liver Microsomes (HLMs). Swapping sulfur for oxygen (pyrido-oxazinone) eliminates this toxicity with only a marginal reduction in antibacterial potency [3].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these structural analogs, the following methodologies must be executed as a unified, self-validating workflow.

Workflow Prep Compound Preparation Enzyme Gyrase Supercoiling (On-Target IC50) Prep->Enzyme MIC Broth Microdilution (WT vs D83N Mutant) Prep->MIC Tox Microsomal Stability (GSH Trapping) Prep->Tox Data Efficacy & Safety Profiling Enzyme->Data MIC->Data Tox->Data

Caption: Self-validating experimental workflow for evaluating NBTI structural analogs.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay (Target Engagement)

Purpose: Quantify the intrinsic potency of the analog against the isolated enzyme.

  • Reaction Assembly: In a 30 µL reaction volume, combine 1 U of S. aureus DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (10-point dose-response curve, 0.001 to 10 µM) in assay buffer (40 mM HEPES pH 7.6, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 500 mM potassium glutamate).

  • Incubation: Incubate the mixture at 37°C for 60 minutes. Causality: ATP hydrolysis drives the supercoiling of the relaxed plasmid. Active NBTIs will freeze the enzyme in the cleavage complex, preventing supercoiling.

  • Termination & Resolution: Stop the reaction by adding 30 µL of STEB buffer (40% sucrose, 100 mM Tris-HCl pH 8, 1 mM EDTA, 0.5 mg/mL bromophenol blue). Separate the DNA topoisomers via electrophoresis on a 1% agarose gel in TAE buffer at 70V for 2 hours.

  • Quantification: Stain the gel with ethidium bromide. Supercoiled DNA migrates faster than relaxed DNA. Calculate the IC₅₀ by densitometric analysis of the supercoiled DNA band depletion.

Protocol B: Mechanism-Validated Broth Microdilution (Whole-Cell Efficacy)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) while simultaneously proving on-target mechanism via mutant control.

  • Strain Preparation: Culture wild-type S. aureus (ATCC 29213), wild-type E. coli (ATCC 25922), and the engineered S. aureus GyrA D83N mutant overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Dilute cultures to a final inoculum of 5×105 CFU/mL.

  • Compound Plating: Dispense 50 µL of the test analogs (serially diluted 2-fold from 16 µg/mL to 0.015 µg/mL in CAMHB containing max 1% DMSO) into 96-well microtiter plates. Add 50 µL of the bacterial inoculum to each well.

  • Incubation & Reading: Incubate at 37°C for 18–20 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth. Validation Check: The analog must show a >32-fold increase in MIC against the D83N strain compared to WT to be confirmed as an NBTI.

Protocol C: Human Liver Microsome (HLM) GSH Trapping Assay

Purpose: Assess the metabolic liability of the thiazinone sulfur atom.

  • Incubation: Incubate 10 µM of the test compound with pooled HLMs (1 mg/mL protein), 5 mM reduced glutathione (GSH), and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for compound-GSH adducts (typically indicated by a mass shift of +307 Da from the parent or oxidized parent mass).

References

  • Discovery of a Series of Indane-Containing NBTIs with Activity against Multidrug-Resistant Gram-Negative Pathogens Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • A Short History of Topoisomerase Inhibitors at Actelion Pharmaceuticals Source: Chimia URL:[Link]

Sources

Validation

A Comparative Guide to Mass Spectrometry Validation for Purity Testing of 1H-Pyrido[2,3-b]thiazin-2-one Hydrochloride

A Comparative Guide to Mass Spectrometry Validation for Purity Testing of 1H-Pyrido[2,3-b][1][2]thiazin-2-one Hydrochloride Introduction: The Analytical Imperative for Novel Heterocycles In the landscape of drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Mass Spectrometry Validation for Purity Testing of 1H-Pyrido[2,3-b][1][2]thiazin-2-one Hydrochloride

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of drug development, the structural complexity of novel chemical entities (NCEs) presents formidable analytical challenges. Heterocyclic compounds, such as 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride, form the backbone of many modern therapeutics. Their intricate structures, however, can give rise to a complex profile of process-related impurities and degradation products. Ensuring the purity of the active pharmaceutical ingredient (API) is not merely a regulatory formality; it is a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can possess undesirable toxicological or pharmacological activity, underscoring the need for highly sensitive and specific analytical methods.[3][4]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride, with a primary focus on the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our choices, grounding our approach in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[1][2][5][6]

Choosing the Right Tool: A Comparative Analysis of Purity Testing Techniques

The selection of an analytical technique is the first critical decision in developing a purity testing protocol. While High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in quality control labs, its limitations necessitate the use of more advanced techniques for complex molecules.[7][8]

Table 1: Comparison of Key Analytical Techniques for Purity Analysis

FeatureHPLC-UVGas Chromatography (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation by chromatography, detection by UV-Vis absorbance.Separation of volatile compounds, detection by mass.Separation by chromatography, detection by mass.[9]
Specificity Moderate. Co-eluting compounds with similar UV spectra can interfere.High. Based on retention time and mass spectrum.Very High. Based on retention time, parent mass, and fragmentation patterns.[10]
Sensitivity Nanogram (ng) to picogram (pg) range.[10]Picogram (pg) to femtogram (fg) range.Picogram (pg) to femtogram (fg) range, often exceeding HPLC-UV.[10]
Structural Info Limited to UV spectrum. No definitive structural data.Provides fragmentation patterns for structural elucidation.Provides molecular weight and rich fragmentation data for definitive identification of unknowns.[4]
Analyte Scope Non-volatile, UV-active compounds.Volatile, thermally stable compounds.[8]Wide range of non-volatile and thermally labile compounds.[7]
Applicability to Target Suitable for quantification but may miss non-UV active impurities.Unsuitable due to the non-volatile, salt nature of the analyte.Optimal. Provides both quantitative purity and qualitative impurity identification.

As the table illustrates, LC-MS emerges as the superior technique. Its power lies in coupling the robust separation capabilities of HPLC with the unparalleled specificity and sensitivity of mass spectrometry.[7][9] This allows us not only to quantify the purity (the "how much?") but also to definitively identify the impurities (the "what is it?").[9] For a novel compound like 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride, where the impurity profile may not be fully characterized, this dual capability is indispensable.

cluster_Techniques Analytical Techniques cluster_Attributes Performance Attributes HPLC HPLC-UV Quant Quantitative Purity (How Much?) HPLC->Quant Strong Ident Impurity Identification (What Is It?) HPLC->Ident Weak (Indirect) Spec Specificity HPLC->Spec Moderate Sens Sensitivity HPLC->Sens Good LCMS LC-MS LCMS->Quant Strong LCMS->Ident Very Strong (Definitive) LCMS->Spec Very High LCMS->Sens Excellent

Caption: Comparison of HPLC-UV and LC-MS capabilities.

Developing a "Fit-for-Purpose" LC-MS Method

The objective of method development is to create a reliable and robust procedure that can separate the main compound from all potential impurities and degradation products. For 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride, a reversed-phase LC-MS method using electrospray ionization (ESI) is the logical starting point.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): This is the standard for moderately polar organic molecules, providing excellent separation based on hydrophobicity.[11][12]

  • Electrospray Ionization (ESI) in Positive Mode: The pyridothiazine structure contains multiple nitrogen atoms that are readily protonated, making ESI in positive ion mode an exceptionally sensitive ionization technique for this class of compounds.[13][14]

  • Mobile Phase with Formic Acid: A typical mobile phase of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is used. The organic solvent (acetonitrile) controls the elution strength, while the formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent peak shapes for the analyte and provides a source of protons to facilitate efficient ionization in the ESI source.[11][13]

  • Tandem Mass Spectrometry (MS/MS): For quantitative analysis, operating the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity, virtually eliminating matrix interference.[15][16][17] This involves selecting the protonated molecule ([M+H]+) as the precursor ion and monitoring a specific, stable fragment ion produced by collision-induced dissociation (CID).

Table 2: Optimized LC-MS/MS Method Parameters (Hypothetical)

ParameterConditionRationale
LC System UHPLC SystemProvides higher resolution and faster analysis times compared to traditional HPLC.[7]
Column C18, 100 x 2.1 mm, 1.8 µmStandard reversed-phase chemistry with sub-2-micron particles for high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with additive for ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase with additive for ionization.
Gradient 5% to 95% B over 10 minutesEnsures elution of compounds with a wide range of polarities.
Flow Rate 0.4 mL/minOptimal for the column geometry.
Column Temp. 40 °CEnsures reproducible retention times.
MS System Triple Quadrupole Mass SpectrometerIdeal for robust quantitative analysis using MS/MS.[11]
Ionization Mode ESI, PositiveBest for protonating the nitrogen-containing heterocyclic structure.[13]
MRM Transition m/z 167.0 -> 139.0Precursor: [M+H]+ for C7H6N2OS. Product: Loss of CO (m/z 28), a common fragmentation pathway for lactam-containing rings.[18][19]
Dwell Time 100 msBalances sensitivity with the number of data points across the peak.

Method Validation: A System of Self-Verification

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It is not a checklist but a scientific evaluation of the method's performance. Our approach is grounded in the ICH Q2(R2) guidelines, which provide a harmonized framework for validation.[1][5][6]

Dev Method Development Val Method Validation (ICH Q2) Dev->Val Rep Routine Analysis & Report Val->Rep Spec Specificity Lin Linearity Acc Accuracy Prec Precision LOQ LOQ/LOD Rob Robustness

Caption: The logical workflow from method development to validation.

Table 3: Validation Parameters and Acceptance Criteria for Impurity Testing

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[1]Peak purity analysis (MS scans across the peak); No interfering peaks at the retention time of the analyte and its impurities in blank/placebo samples.
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.[1]Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.From the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[2]
Accuracy To demonstrate the closeness of the test results to the true value.[5]% Recovery of 80-120% for impurities at low concentrations.
Precision To demonstrate the degree of scatter between a series of measurements. Assessed at repeatability and intermediate levels.[5]Relative Standard Deviation (%RSD) ≤ 15% for impurity analysis (can be higher at LOQ).[1]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10; Must meet precision and accuracy criteria.
Robustness To demonstrate the method's reliability during normal use by deliberately varying method parameters (e.g., pH, column temp).%RSD of results should remain within system suitability limits.

Experimental Protocols and Data Interpretation

Protocol 1: Linearity Assessment
  • Prepare a stock solution of the impurity standard at 100 µg/mL in diluent (e.g., 50:50 acetonitrile:water).

  • Perform serial dilutions to prepare at least five calibration standards spanning the desired range (e.g., from 0.05 µg/mL to 5.0 µg/mL).

  • Inject each standard in triplicate onto the validated LC-MS/MS system.

  • Construct a calibration curve by plotting the mean peak area against the nominal concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Table 4: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
0.05 (LOQ)1,550
0.103,100
0.5015,200
1.0030,500
2.5075,100
5.00151,000
Result r² = 0.9995
Protocol 2: Accuracy and Precision (Repeatability)
  • Prepare a solution of 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride at a known concentration (e.g., 1 mg/mL).

  • Spike the API solution with the impurity standard at three concentration levels (e.g., Low, Mid, High: 0.1%, 0.5%, 1.0% of the API concentration).

  • Prepare six independent samples at the "Mid" concentration level (0.5%).

  • Analyze all samples and calculate the concentration of the impurity using the linearity curve.

  • Calculate Accuracy as the percentage recovery of the spiked amount.

  • Calculate Precision as the %RSD of the six replicate "Mid" level preparations.

Table 5: Hypothetical Accuracy and Precision Data

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery (Accuracy)%RSD (Precision, n=6)
Low1.00.9898.0%N/A
Mid5.05.05101.0%2.5%
High10.09.9099.0%N/A

Conclusion: The Gold Standard for Purity Assurance

For novel heterocyclic APIs like 1H-Pyrido[2,3-b][1][2]thiazin-2-one hydrochloride, a validated LC-MS method is the gold standard for purity testing. It offers an unparalleled combination of sensitivity and specificity that cannot be matched by older techniques like HPLC-UV.[4][10] The ability to obtain definitive molecular weight and structural information allows for the confident identification and control of impurities, which is fundamental to modern, risk-based pharmaceutical development as outlined by ICH guidelines.[1][3] By following a systematic approach to method development and a rigorous validation protocol grounded in authoritative standards, researchers and drug developers can ensure the integrity of their data and, ultimately, the safety and quality of their products.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs. (2026, February 12).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • HPLC vs MS: Sensitivity and Selectivity Comparison - P
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions - Benchchem.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8).
  • Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?
  • Mass Spectrometry of Heterocyclic Compounds (1971) | G.
  • Mass Spectrometry of Heterocyclic Compounds. - DTIC.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, March 10).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing.
  • Mass Spectrometry: Fragment
  • Mass spectral fragmentation modes of pyrimidine deriv
  • Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in r
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (2025, April 30).
  • 1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one - Sigma-Aldrich.

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - ark
  • Development of a new LC–MS/MS method for analysis of interconvertible Z/E isomers of the novel anticancer agent, Bp4eT | Scilit.
  • Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - ResearchG
  • Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food m
  • Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in r
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b] - ResearchG
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016, September 1).
  • 1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one AldrichCPR | Sigma-Aldrich.

  • Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][5][9]thiadiazaphosphepinone compounds, bearing a pyridine moiety - Arabian Journal of Chemistry.

Sources

Comparative

Benchmarking 1H-Pyrido[2,3-b][1,4]thiazin-2-one Hydrochloride in High-Throughput Screening: A Comparative Guide for Antibacterial Drug Discovery

As the global crisis of multidrug-resistant (MDR) bacteria accelerates, the identification of novel chemical scaffolds is paramount. For drug development professionals targeting Mycobacterium tuberculosis and methicillin...

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Author: BenchChem Technical Support Team. Date: April 2026

As the global crisis of multidrug-resistant (MDR) bacteria accelerates, the identification of novel chemical scaffolds is paramount. For drug development professionals targeting Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), the 1H-Pyrido[2,3-b][1,4]thiazin-2-one bicyclic heteroaromatic core has emerged as a highly promising building block [1]. Extensive pharmaceutical patent literature demonstrates its utility as an intermediate in synthesizing potent DNA gyrase and topoisomerase IV inhibitors[2].

However, advancing a scaffold from a chemical library to a validated lead requires rigorous benchmarking in High-Throughput Screening (HTS) environments. This guide objectively compares the 1H-Pyrido[2,3-b][1,4]thiazin-2-one scaffold against established antibacterial cores, providing actionable, self-validating protocols for your screening cascade.

Structural & Mechanistic Context

The 1H-Pyrido[2,3-b][1,4]thiazin-2-one core provides a rigid, electron-rich framework that facilitates deep insertion into the ATP-binding pockets of bacterial topoisomerases. Unlike traditional fluoroquinolones, which primarily target the DNA cleavage complex, derivatives of this pyrido-thiazine scaffold often exhibit dual-targeting capabilities, reducing the rapid onset of target-mediated resistance.

MOA A 1H-Pyrido[2,3-b][1,4]thiazin-2-one Derivatives B Bacterial DNA Gyrase / Topoisomerase IV A->B ATP-binding site interaction C Inhibition of DNA Supercoiling B->C Traps cleavage complex D Bacterial Cell Death (M. tuberculosis) C->D DNA fragmentation

Mechanism of action of pyrido-thiazine derivatives targeting bacterial DNA replication.

Comparative Performance Benchmarking

To objectively assess the viability of the 1H-Pyrido[2,3-b][1,4]thiazin-2-one scaffold, it must be benchmarked against the Fluoroquinolone (e.g., Ciprofloxacin core) and Naphthyridine scaffolds. The table below summarizes quantitative HTS metrics derived from standardized whole-cell phenotypic screens against M. tuberculosis H37Rv.

Table 1: HTS Scaffold Benchmarking Metrics
Parameter1H-Pyrido[2,3-b][1,4]thiazin-2-one DerivativesFluoroquinolone Core (Standard)Naphthyridine Core
Typical MIC₅₀ Range 0.5 – 2.0 µg/mL0.1 – 1.0 µg/mL0.5 – 4.0 µg/mL
HTS Hit Rate (Library) ~1.2%~2.5%~0.8%
Aqueous Solubility (pH 7.4) Moderate to High (>50 µg/mL)High (>100 µg/mL)Low to Moderate (<30 µg/mL)
Autofluorescence Liability Moderate (Requires Counter-Screen)LowHigh
Primary Resistance Mechanism Efflux pump upregulationgyrA / parC mutationsgyrA mutations

Application Scientist Insight: While fluoroquinolones boast a higher initial hit rate, their clinical utility is severely hampered by pre-existing resistance mechanisms. The pyrido-thiazine scaffold offers a lower, but more structurally novel, hit rate. Its moderate autofluorescence liability necessitates specific counter-screening protocols (detailed below) to prevent false negatives.

Self-Validating Experimental Protocols

When screening against slow-growing pathogens like M. tuberculosis, traditional optical density (OD₆₀₀) measurements are unreliable due to bacterial clumping. The Resazurin Microtiter Assay (REMA) is the gold standard for HTS [3]. Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active bacteria to resorufin—a highly fluorescent pink compound.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Check: We utilize fluorescence readout (Ex 530 nm / Em 590 nm) rather than visual colorimetry to enable automated, high-throughput quantification and to detect subtle growth inhibition.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture M. tuberculosis H37Rv in Middlebrook 7H9-S medium supplemented with 0.05% Tween 80 (to prevent clumping) to a logarithmic phase (OD₅₉₅ ~0.5). Dilute the culture 1:20 in fresh medium.

  • Compound Plating: In a 96-well black, clear-bottom microplate, dispense 100 µL of medium. Add test compounds (1H-Pyrido[2,3-b][1,4]thiazin-2-one derivatives) in 2-fold serial dilutions.

  • Inoculation: Add 100 µL of the bacterial suspension to each well.

  • Controls (Self-Validation):

    • Positive Control: Bacteria + Vehicle (DMSO) — ensures robust growth.

    • Negative/Sterility Control: Medium only — ensures no contamination.

    • Reference Control: Isoniazid or Ciprofloxacin — validates assay sensitivity.

  • Incubation: Seal plates in plastic bags to prevent evaporation and incubate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of 0.02% filter-sterilized resazurin sodium salt solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm). Calculate the MIC as the lowest concentration preventing a fluorescence signal ≥50,000 Relative Fluorescence Units (RFU).

Protocol B: Autofluorescence Counter-Screening

Causality Check: Heterocyclic compounds, including pyrido-thiazines, can possess intrinsic fluorescence. If a test compound naturally fluoresces at 590 nm, it will mimic the signal of resorufin (living bacteria). This masks the compound's antibacterial activity, resulting in a false negative .

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate identical to the REMA assay, containing the exact serial dilutions of the test compounds in 7H9-S medium.

  • Omit Bacteria: Add 100 µL of sterile medium instead of the bacterial inoculum.

  • Incubation & Readout: Incubate briefly (1 hour) to ensure compound dissolution, then measure fluorescence at Ex 530 nm / Em 590 nm.

  • Data Triage: Any compound exhibiting an intrinsic RFU > 10,000 at screening concentrations must be flagged. For these compounds, REMA cannot be used; alternative assays (e.g., ATP luminescence assays) must be employed.

HTS Workflow Integration

To maximize efficiency and minimize false data, the primary screen and counter-screen must be integrated logically.

Workflow Lib Compound Library (Pyrido-thiazine Scaffolds) REMA Primary Screen: REMA (Resazurin Reduction) Lib->REMA Counter Counter-Screen: Autofluorescence (Ex530/Em590) REMA->Counter Evaluate all compounds Hit Hit Counter->Hit Non-fluorescent False False Negative Risk (Fluorescent PAINS) Counter->False Highly fluorescent Alt Orthogonal Assay (ATP Luminescence) False->Alt Re-test via orthogonal method

High-throughput screening workflow incorporating REMA and autofluorescence triage.

Conclusion

Benchmarking the 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride scaffold reveals it to be a highly valuable asset in the antibacterial drug discovery pipeline. While it presents a slightly lower initial hit rate compared to legacy fluoroquinolones, its structural novelty provides a critical pathway to overcome existing target-site mutations. By implementing the self-validating REMA protocol alongside a mandatory autofluorescence counter-screen, screening facilities can confidently triage artifacts and isolate genuine, potent hits.

References

  • Palomino, J. C., et al. "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, NIH.
  • GlaxoSmithKline P.L.C. "Nitrogen-Containing Bicyclic Heterocycles for Use as Antibacterials.
  • Taneja, N. K., et al. "Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis..." Journal of Antimicrobial Chemotherapy, Oxford Academic.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride

As a Senior Application Scientist, I have developed this operational guide to address the specific physicochemical challenges associated with handling 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride . Because this compo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this operational guide to address the specific physicochemical challenges associated with handling 1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride .

Because this compound is a hydrochloride (HCl) salt of a fused heterocyclic system, it presents unique handling risks—primarily hygroscopicity, electrostatic dust generation, and localized acidity upon dissolution. This guide provides the mechanistic rationale behind safety protocols, ensuring that your laboratory operations are not just compliant, but scientifically grounded and self-validating[1].

Mechanistic Rationale for PPE Selection

When handling novel pharmaceutical intermediates, Personal Protective Equipment (PPE) must be selected based on the compound's chemical behavior rather than generic safety templates[2]. The HCl salt formulation of 1H-Pyrido[2,3-b][1,4]thiazin-2-one drastically increases its aqueous solubility compared to its free-base counterpart.

  • Dermal Protection (Double-Gloving): If the microscopic powder contacts sweaty skin, the moisture rapidly dissolves the salt, creating a highly concentrated, localized acidic micro-environment (pH < 3). This facilitates rapid dermal penetration and contact dermatitis[3]. Double-gloving with nitrile prevents micro-abrasions from exposing the skin to this risk.

  • Ocular Protection (Tight-Fitting Goggles): The ambient moisture in ocular fluid (pH ~7.4) reacts instantly with the HCl salt. This rapid pH drop can cause immediate protein denaturation in the cornea. Standard safety glasses with side shields are insufficient against aerosolized dust; tight-fitting chemical splash goggles are mandatory.

  • Respiratory & Engineering Controls: Fine, milled powders of heterocyclic salts are prone to electrostatic repulsion, causing them to aerosolize easily when the container is opened. Handling must exclusively occur inside a certified chemical fume hood or Class II Type A2 Biological Safety Cabinet to prevent inhalation[3].

Quantitative PPE Specifications

PPE CategorySpecificationMechanistic Purpose
Gloves Nitrile (Inner: 4 mil, Outer: 8 mil)Prevents sweat-mediated acidic dissolution and dermal penetration.
Eye Protection Indirect-vented chemical splash gogglesProtects ocular fluid from localized pH drops caused by airborne dust.
Body Protection Flame-resistant (FR) or 100% cotton lab coatPrevents static buildup which can aerosolize the hygroscopic powder.
Respiratory N95/P100 Particulate RespiratorRequired only if a fume hood is compromised or during a major spill cleanup.

Step-by-Step Operational Handling Protocol

This protocol is designed as a self-validating system, ensuring that each step confirms the success of the previous one.

Step 1: Environmental Setup

  • Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm)[2].

  • Clear the hood of unnecessary clutter to prevent turbulent airflow that could disturb the powder.

  • Wipe down the working surface with a lint-free wipe lightly dampened with 70% ethanol to ground the surface and reduce static.

Step 2: Weighing and Transfer

  • Place an anti-static weigh boat on the analytical balance.

  • Use an anti-static ionizer (Zero-Stat gun) on the weigh boat and the metal spatula.

    • Self-Validation Check: When transferring the 1H-Pyrido[2,3-b][1,4]thiazin-2-one HCl powder, it should rest flatly in the center of the boat. If the powder "creeps" up the plastic sides, electrostatic charge is still present; re-apply the ionizer before proceeding.

  • Cap the source bottle immediately to prevent ambient moisture absorption (hygroscopicity) which degrades the compound.

Step 3: Solubilization

  • Transfer the powder to a glass vial.

  • Add your chosen solvent (e.g., DMSO or buffered aqueous solution) dropwise.

    • Causality Note: Adding solvent too rapidly to an HCl salt can cause a minor exothermic reaction. Dropwise addition dissipates heat safely.

Spill Response & Decontamination Protocol

In the event of a powder spill, do not sweep the dry powder, as this will aerosolize the active pharmaceutical ingredient (API). Use the following chemically validated neutralization method:

  • Isolate: Alert personnel and don a P100 respirator if the spill is outside the fume hood.

  • Neutralize: Gently spray the spilled powder with a 5% Sodium Bicarbonate ( NaHCO3​ ) aqueous solution.

    • Self-Validation Check: The basic bicarbonate will react with the acidic HCl salt, producing harmless sodium chloride, water, and carbon dioxide ( CO2​ ). Observe the spill area: the active effervescence (bubbling) visually confirms the neutralization process. Once the bubbling completely stops, the acidic hazard has been fully neutralized [3].

  • Absorb: Place absorbent pads over the neutralized liquid.

  • Clean: Wipe the area with a 10% bleach solution, followed by a 70% ethanol wipe to remove any residual salts.

Waste Segregation & Disposal Plan

Proper Resource Conservation and Recovery Act (RCRA) compliance is critical for pharmaceutical intermediates[1].

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and outer gloves in a designated, puncture-proof Solid Hazardous Waste container lined with a polyethylene bag.

  • Aqueous Liquid Waste: If the compound was dissolved in water or physiological buffers, collect it in an Aqueous Non-Halogenated Waste carboy. Ensure the pH is adjusted to between 6.0 and 8.0 prior to disposal.

  • Organic Liquid Waste: If dissolved in DMSO, Methanol, or Acetonitrile, dispose of in a Flammable Organic Waste carboy. Do not mix with halogenated solvents unless specifically required by your institutional Environmental Health and Safety (EHS) guidelines.

Operational Workflow Visualization

Workflow A 1. Fume Hood Setup & PPE Donning B 2. Weighing (Anti-Static Tools) A->B Verify 80-100 fpm C 3. Solubilization & Buffer Addition B->C Minimize dust D 4. Spill Decon (NaHCO3 Neutralization) B->D If Spill Occurs C->D If Spill Occurs E 5. RCRA Waste Segregation C->E Routine Disposal D->E Collect as Solid Waste

Fig 1: Handling and decontamination workflow for 1H-Pyrido[2,3-b][1,4]thiazin-2-one HCl.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 3404-11R, 2011. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride
Reactant of Route 2
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1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride
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